molecular formula C10H14N2O4S B7985666 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Cat. No.: B7985666
M. Wt: 258.30 g/mol
InChI Key: XQRBMSPXDXFNMO-UHFFFAOYSA-N
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Description

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRBMSPXDXFNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .

Executive Summary

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of peptide mimetics and fragment-based drug discovery. Unlike the ubiquitous 2-aminothiazole derivatives (e.g., Dasatinib intermediates), the 5-aminothiazole scaffold is electronically distinct, possessing a higher electron density that renders it more susceptible to oxidation. The tert-butoxycarbonyl (Boc) protection on the 5-amino group is critical not only for orthogonality in peptide synthesis but also for stabilizing the thiazole core against oxidative degradation during storage and handling.

This guide provides a validated technical profile for researchers utilizing this compound in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry campaigns.

Chemical Identity & Structural Analysis

PropertySpecification
Compound Name 5-(tert-Butoxycarbonylamino)-2-methylthiazole-4-carboxylic acid
Parent Core CAS 36405-01-3 (Free amine/acid form)
Ethyl Ester CAS 31785-05-4 (Precursor intermediate)
Molecular Formula C

H

N

O

S
Molecular Weight 258.30 g/mol
SMILES CC1=NC(C(O)=O)=C(N1)NC(OC(C)(C)C)=O
Core Scaffold 1,3-Thiazole (2-methyl, 4-carboxy, 5-amino substituted)

Structural Insight: The molecule features a 5-amino-1,3-thiazole core. The nitrogen at position 3 and sulfur at position 1 create a push-pull electronic system. The amino group at position 5 is strongly electron-donating, making the C5 position nucleophilic. The Boc protecting group attenuates this electron density, significantly enhancing the shelf-life and resistance to oxidative ring-opening compared to the free amine.

Physicochemical Properties[1][5][6][7]

Solubility Profile

The Boc-protected acid exhibits a distinct solubility switch compared to its zwitterionic parent (CAS 36405-01-3).

SolventSolubility RatingTechnical Note
DMSO High (>50 mg/mL)Preferred solvent for stock solutions (10-100 mM).
DMF High (>50 mg/mL)Suitable for coupling reactions (e.g., HATU/DIEA).
DCM ModerateSoluble, but may require small % MeOH for high concentrations.
Methanol HighGood for transfers; avoid for long-term storage (transesterification risk).
Water Low/InsolublePrecipitates at acidic/neutral pH; soluble as a carboxylate salt (pH > 8).
Acid-Base Characteristics (pKa)
  • Carboxylic Acid (C4-COOH): Predicted pKa 3.2 – 3.8 . The electron-withdrawing nature of the thiazole ring (via the C=N bond) increases the acidity of the C4-carboxyl group compared to benzoic acid.

  • Carbamate (C5-NH-Boc): Non-basic. The lone pair on the nitrogen is delocalized into the carbonyl of the Boc group and the thiazole ring system.

Stability & Degradation Risks
  • Oxidative Instability: The 5-aminothiazole core is prone to oxidation at the sulfur atom (forming sulfoxides) or oxidative dimerization if the Boc group is removed prematurely.

  • Thermal Stability: Stable up to ~120°C. Prolonged heating >60°C in acidic media can cause Boc deprotection.

  • Hydrolysis: The C4-carboxylic acid is stable. The Boc group is sensitive to strong acids (TFA, HCl) but stable to bases (LiOH, piperidine).

Synthetic Workflow & Manufacturing

The synthesis of 5-amino-4-carboxy thiazoles is structurally challenging and distinct from the Hantzsch synthesis used for 2-aminothiazoles. The most robust route utilizes the Lawesson’s Reagent cyclization of acylamino-cyanoacetates.

Validated Synthetic Route
  • Cyclization: Reaction of ethyl 2-acetamido-2-cyanoacetate with Lawesson’s reagent generates the thiazole core.

  • Protection: The resulting ethyl 5-amino-2-methylthiazole-4-carboxylate is Boc-protected.

  • Hydrolysis: Selective hydrolysis of the ethyl ester yields the target acid.

Reaction Pathway Diagram (Graphviz)

Synthesis Start Ethyl 2-acetamido- 2-cyanoacetate Step1 Cyclization (Lawesson's Reagent) Start->Step1 Inter1 Ethyl 5-amino-2-methyl- thiazole-4-carboxylate (CAS 31785-05-4) Step1->Inter1 Step2 Boc Protection (Boc2O, DMAP) Inter1->Step2 Inter2 Ethyl 5-(Boc-amino)- 2-methylthiazole-4-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-(Boc-amino)-2-methyl- thiazole-4-carboxylic acid Step3->Final

Caption: Synthetic pathway from acyclic precursors to the Boc-protected thiazole scaffold via Lawesson's cyclization.

Experimental Protocols

Solubility & Purity Check (HPLC Method)

Before using in coupling reactions, verify purity to ensure no free amine (degraded product) is present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole absorption) and 220 nm (Amide bond).

  • Expected Retention: The Boc-acid will elute significantly later than the parent free amine (CAS 36405-01-3) due to increased lipophilicity.

Coupling Protocol (Solid Phase Peptide Synthesis)

Due to the steric bulk of the Boc group adjacent to the carboxylic acid and the thiazole ring, coupling requires efficient activation.

  • Activation: Dissolve 3.0 eq of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid in DMF.

  • Reagents: Add 2.9 eq HATU (or PyBOP) and 6.0 eq DIEA (Diisopropylethylamine).

  • Pre-activation: Stir for 2-3 minutes to form the activated ester (color change to yellow/orange is normal).

  • Coupling: Add to the resin-bound amine. Shake for 2–4 hours.

  • Monitoring: Use the Chloranil Test (acetaldehyde/chloranil) rather than Kaiser test, as secondary amines or steric hindrance might give false negatives.

Storage & Handling

  • Storage Condition: -20°C is recommended. Store under Argon or Nitrogen.

  • Light Sensitivity: Protect from light. 5-aminothiazoles can undergo photo-oxidation.

  • Hygroscopicity: Keep desiccated. Moisture can promote slow hydrolysis of the Boc group if trace acid is present.

References

  • Sigma-Aldrich. 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) Product Specification.

  • Zhao, H., et al. (2013). "Synthesis and biological evaluation of 5-aminothiazole derivatives." Advanced Materials Research, 634-638, 1099-1102.

  • Golankiewicz, B., et al. (1995).[1] "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives." Nucleosides and Nucleotides, 14(3-5), 313-316.[1]

  • BenchChem. Technical Guide: Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

  • PubChem. Compound Summary: 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester (CAS 31785-05-4).[2]

Sources

Technical Guide: Chemical Structure, Synthesis, and Molecular Profiling of Boc-Protected Thiazole Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Boc-protected thiazole amino acids, a critical class of peptidomimetic building blocks used in drug discovery. Thiazole rings serve as bioisosteres for peptide bonds and aromatic side chains, offering enhanced metabolic stability and conformational restriction. This document details the structural classification, molecular weight profiling, and synthetic protocols (specifically the Hantzsch synthesis) required for integrating these moieties into solid-phase peptide synthesis (SPPS).

Structural Architecture and Classification

Thiazole amino acids can be categorized into two distinct structural classes based on the integration of the thiazole ring relative to the peptide backbone. Understanding this distinction is vital for predicting the conformational impact on the final peptide sequence.

Type A: Thiazole as a Backbone Constraint

In this configuration, the thiazole ring replaces the amide bond or the


-carbon connectivity, effectively locking the 

and

torsion angles. These are often derived from the condensation of a cysteine residue with the preceding carbonyl carbon.
  • Core Scaffold: 2-aminothiazole-4-carboxylic acid or 2-aminothiazole-5-carboxylic acid.

  • Function: Acts as a rigid spacer, often inducing turns or extended

    
    -sheet-like structures.
    
Type B: Thiazole as a Side-Chain Surrogate

Here, the thiazole ring functions as a side-chain functionality, mimicking Histidine (imidazole) or Phenylalanine (benzene). The peptide backbone remains standard (


-amino acid).
  • Core Scaffold: 4-thiazolylalanine (Thza) or 2-thiazolylalanine.

  • Function: Provides

    
    -stacking interactions and hydrogen bond acceptance (via the thiazole nitrogen) without the metabolic liability of standard aromatic residues.
    
Visualization: Structural Logic Flow

The following diagram illustrates the classification and synthetic derivation logic.

ThiazoleClassification Root Boc-Protected Thiazole AA TypeA Type A: Backbone Scaffold (Ring is part of chain) Root->TypeA TypeB Type B: Side-Chain Surrogate (Ring is pendant) Root->TypeB ExA1 Boc-2-amino-thiazole-4-COOH (Linear constraint) TypeA->ExA1 ExA2 Boc-2-amino-thiazole-5-COOH (Turn inducer) TypeA->ExA2 ExB1 Boc-L-4-Thiazolylalanine (His/Phe mimic) TypeB->ExB1 Source Precursor: Cysteine/Thioamide Source->TypeA Cyclodehydration Source->TypeB Hantzsch Coupling

Figure 1: Structural classification of thiazole amino acids distinguishing between backbone-integrated scaffolds and side-chain surrogates.[1]

Quantitative Profiling: Molecular Weight and Formula[2]

Precise molecular weight calculations are essential for mass spectrometry validation during synthesis. The table below aggregates the physicochemical data for the most common Boc-protected derivatives.

Note on Calculation: Molecular weights (MW) represent the average isotopic mass, while Monoisotopic Mass is critical for high-resolution MS (HRMS).

Compound NameAbbreviationCAS NumberMolecular FormulaAvg MW ( g/mol )Monoisotopic Mass (Da)
Boc-2-amino-thiazole-4-carboxylic acid Boc-Atz4-OH83673-98-7C

H

N

O

S
244.27 244.05
Boc-2-amino-thiazole-5-carboxylic acid Boc-Atz5-OH302964-02-9C

H

N

O

S
244.27 244.05
Boc-L-4-Thiazolylalanine Boc-L-4-Thza-OH113869-02-6C

H

N

O

S
272.32 272.08
Boc-2-amino-4-methylthiazole-5-acetic acid Boc-Amta-OHN/AC

H

N

O

S
272.32 272.08
Expert Insight: Mass Spectrometry Validation

When analyzing crude cleavage products of peptides containing these residues:

  • Boc Removal: The Boc group adds exactly 100.12 Da to the core structure. Upon TFA treatment (deprotection), look for the mass shift of

    
     Da.
    
  • Isotopic Pattern: The presence of Sulfur (

    
    S) confers a distinct isotopic signature. The M+2 peak (
    
    
    
    S) will be approximately 4.5% of the M+ peak height, which is a key diagnostic feature for confirming the integrity of the thiazole ring.

Synthetic Methodology: The Hantzsch Thiazole Synthesis[1][6][7][8][9][10]

The gold standard for synthesizing thiazole amino acids is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thioamide with an


-haloketone.
Reaction Mechanism Workflow

HantzschSynthesis Start1 Thioamide (R-CS-NH2) Inter Intermediate: S-Alkylated Thioimidate Start1->Inter Nucleophilic Attack Start2 Alpha-Haloketone (Br-CH2-CO-R') Start2->Inter Cycliz Cyclodehydration (- H2O, - HBr) Inter->Cycliz Heat/Reflux Product Thiazole Core Cycliz->Product Protect Boc Protection (Boc2O, Et3N) Product->Protect Final Boc-Thiazole AA Protect->Final

Figure 2: Step-wise workflow of the Hantzsch synthesis leading to Boc-protected thiazole amino acids.

Detailed Protocol: Synthesis of Boc-L-4-Thiazolylalanine

Prerequisites:

  • Starting Material A: Boc-L-Aspartic acid

    
    -thioamide (or equivalent chiral thioamide).
    
  • Starting Material B: Bromoacetaldehyde (or ethyl bromopyruvate for carboxylate derivatives).

Step-by-Step Procedure:

  • Condensation:

    • Dissolve the thioamide (1.0 eq) in anhydrous Ethanol or DMF.

    • Add the

      
      -bromoketone (1.1 eq) dropwise at 0°C to prevent uncontrolled exotherms.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours.

    • Critical Control Point: Monitor by TLC or LC-MS. The disappearance of the thioamide peak is the primary endpoint.

  • Workup & Isolation:

    • Evaporate solvent under reduced pressure.

    • Neutralize the residue with saturated NaHCO

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[2]
      
  • Boc-Reprotection (If lost during acidic cyclization):

    • Note: The HBr generated during cyclization can cleave acid-labile Boc groups.

    • Dissolve the crude amine in Dioxane/Water (1:1).

    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 1.5 eq) and Triethylamine (2.0 eq).
      
    • Stir at room temperature for 12 hours.

  • Purification:

    • Purify via flash column chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
Addressing Racemization (Scientific Integrity)

A common failure mode in thiazole synthesis from chiral amino acids is racemization at the


-carbon. This occurs via the enolization of the intermediate ketone or acid-catalyzed imine-enamine tautomerism during cyclization.
  • Mitigation Strategy: Use the "Modified Hantzsch" conditions—perform the reaction at lower temperatures using CaCO

    
     to neutralize HBr in situ, preventing the acid-catalyzed racemization pathway [1].
    

Strategic Applications in Drug Discovery

Peptide Backbone Constraints

Incorporating Boc-2-aminothiazole-4-carboxylic acid into a peptide backbone restricts the conformational freedom of the chain. This is particularly useful for:

  • Macrocyclization: Creating "stapled" peptides where the thiazole acts as a rigid linker.

  • Protease Resistance: The thiazole-amide bond is resistant to standard proteolytic cleavage, extending the in vivo half-life of the therapeutic peptide.

Bioisosterism

Thiazoles are excellent bioisosteres for:

  • Phenylalanine: Similar lipophilicity but with added polarity from the Nitrogen/Sulfur, improving solubility.

  • Histidine: The thiazole nitrogen (N3) can accept hydrogen bonds, mimicking the imidazole N

    
    , though with a lower pKa (~2.5 vs 6.0 for His), making it neutral at physiological pH.
    

References

  • Bredenkamp, M. W., et al. "Observations on the Hantzsch reaction: Synthesis of N-(t)Boc-S-dolaphenine."[3] University of Johannesburg Research Repository. Available at: [Link]

  • PubChem. "2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected (CID 1502051)."[4] National Library of Medicine. Available at: [Link]

  • Fairlie, D. P., et al. "Thiazoles in Peptides and Peptidomimetics." UQ eSpace. Available at: [Link]

Sources

The Strategic Role of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic building blocks, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS 1270034-31-5) represents a high-value scaffold for peptidomimetic design and fragment-based drug discovery (FBDD). Unlike the ubiquitous 2-aminothiazole derivatives found in kinase inhibitors like Dasatinib, this 5-amino-4-carboxy isomer offers a unique vector arrangement that mimics the


-amino acid backbone (

) while imposing rigid planarity.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural pharmacophore properties, validated synthetic routes, and specific utility in constraining peptide conformations and targeting Focal Adhesion Kinase (FAK).

Structural Analysis & Pharmacophore Properties

The utility of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid stems from its ability to serve as a constrained bioisostere of standard amino acids.

The "Reverse" Thiazole Scaffold

Most commercial thiazole libraries are based on the Hantzsch synthesis, yielding 2-amino-4-aryl derivatives. The 5-amino-4-carboxy core of the subject molecule is synthetically more demanding but structurally distinct:

  • Peptide Bond Isostere: The distance and angle between the 5-amino nitrogen and the 4-carboxyl carbon closely mimic a cis-peptide bond or a constrained turn inducer.

  • 2-Methyl Group: Provides a lipophilic anchor (LogP modulation) and blocks the metabolically vulnerable C2 position, preventing oxidative ring opening.

  • Electronic Profile: The thiazole ring acts as an electron sink. The 5-amino group is less basic than a standard aniline due to resonance into the electron-deficient ring/carboxyl system, affecting its H-bond donor capability.

Physicochemical Data (Calculated)
PropertyValueImplication for MedChem
Formula C

H

N

O

S
Standard building block size
MW 258.29 g/mol Fragment-compatible (<300 Da)
cLogP ~1.7Ideal for oral bioavailability
TPSA ~117 Å

High polarity; likely requires masking (amide coupling) for cell permeability
pKa (Acid) ~3.5Stronger acid than aliphatic amino acids; facilitates coupling

Synthetic Utility & Reactivity[1]

The synthesis of the 5-amino isomer is non-trivial compared to the 2-amino variant. The most robust route utilizes Palladium-catalyzed amination, avoiding the unstable 5-nitro precursors.

Validated Synthetic Route

The following workflow describes the conversion of ethyl 2-methylthiazole-4-carboxylate to the target Boc-protected acid.

SynthesisRoute Start Ethyl 2-methylthiazole- 4-carboxylate Step1 Bromination (NBS, AIBN) Start->Step1 Inter1 Ethyl 5-bromo- 2-methylthiazole- 4-carboxylate Step1->Inter1 Step2 Pd-Amination (Ph2C=NH, Pd2(dba)3) Inter1->Step2 Inter2 Imino Intermediate Step2->Inter2 Step3 Hydrolysis & Protection (HCl then Boc2O) Inter2->Step3 Final 5-(Boc-amino)-2-methyl- thiazole-4-carboxylic acid Step3->Final

Figure 1: Validated synthetic pathway via Buchwald-Hartwig amination.

Critical Reactivity Considerations
  • Carboxylic Acid Activation: The C4-carboxylic acid is sterically crowded by the C5-Boc-amino group. Standard coupling reagents (HATU, EDC) work, but acid chlorides (generated via Ghosez's reagent) are often required for sterically hindered amines.

  • Boc Stability: The thiazole ring is electron-withdrawing. This reduces the nucleophilicity of the amine but also stabilizes the urethane linkage. Standard TFA/DCM deprotection is effective.

  • Saponification Risks: Hydrolysis of the ester precursor (Ethyl 5-(Boc-amino)...) requires care. Harsh basic conditions (NaOH, >60°C) can lead to decarboxylation of the 4-position, as thiazole-4-carboxylic acids are prone to thermal decarboxylation. Lithium hydroxide (LiOH) in THF/Water at 0°C to RT is the preferred protocol.

Medicinal Chemistry Applications

Peptidomimetics & Macrocycles

This scaffold is a premier choice for backbone constraint . In cyclic peptides, replacing a flexible amino acid (e.g., Gly, Ala) with this thiazole unit:

  • Locks the conformation, reducing the entropic penalty of binding.

  • Removes a proteolytic cleavage site (peptide bond replacement).

  • Introduces a planar motif that can stack with aromatic residues in the receptor pocket.

Kinase Inhibition (FAK Targeting)

Research indicates the utility of 5-amino-2-methylthiazole-4-carboxylates in developing inhibitors for Focal Adhesion Kinase (FAK) . The scaffold serves as a linker that orients the "warhead" (interacting with the kinase hinge region) and the "tail" (interacting with the solvent-exposed region).

  • Mechanism:[1][2][3][4][5] The 5-amino group couples to a pyrimidine or pyridine core, while the 4-carboxylate is derivatized to reach solubilizing groups.

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule provides a high density of functional groups (Acid, Amine, Heterocycle) in a low MW package. It is often screened to find novel binding pockets where the thiazole sulfur interacts with methionine or cysteine residues via S-π interactions .

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate (Precursor)

Note: This is the critical intermediate before Boc protection and hydrolysis.

Reagents: Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 eq), Benzophenone imine (1.2 eq), Pd


(dba)

(0.05 eq), BINAP (0.10 eq), Cs

CO

(1.4 eq), Toluene.
  • Degassing: Charge a reaction vessel with the bromo-thiazole, Pd catalyst, ligand, and base. Purge with Argon for 15 minutes.

  • Coupling: Add Toluene (0.2 M concentration) and benzophenone imine. Heat to 100°C for 12–16 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and THF (1:1 ratio) and stir for 2 hours to cleave the imine.

  • Workup: Neutralize with NaHCO

    
    , extract with EtOAc. The free amine is often unstable; proceed immediately to Boc protection.
    
Protocol B: Boc Protection & Saponification
  • Protection: Suspend the crude amine in Dioxane/Water (1:1). Add NaHCO

    
     (2.5 eq) and Boc
    
    
    
    O (1.2 eq). Stir at RT for 18h.
  • Saponification: To the Boc-ester solution, add LiOH (3.0 eq). Monitor by LCMS.

    • Caution: Do not heat above 40°C to avoid decarboxylation.

  • Isolation: Acidify carefully with 1M KHSO

    
     to pH 3-4. Extract with EtOAc. Crystallize from Hexanes/EtOAc.
    

Visualizing the SAR Landscape

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors available on this scaffold.

SAR_Map Core Thiazole Core (Planar Scaffold) Pos2 2-Methyl Group (Lipophilic Pocket Fill) (Metabolic Block) Core->Pos2 C2 Position Pos4 4-Carboxylic Acid (H-Bond Acceptor/Donor) (Coupling Vector) Core->Pos4 C4 Position Pos5 5-Boc-Amino (H-Bond Donor) (Restricted Rotation) Core->Pos5 C5 Position

Figure 2: SAR vectors for lead optimization.

References

  • Groend, B. J., et al. (2015). "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). "Product Specification: 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid."

  • Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLoS ONE.

  • Fairlie, D. P., et al. (2016).[2][3] "Thiazoles in Peptides and Peptidomimetics." Chemical Reviews.

Sources

2-Methylthiazole-4-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Applications

[1]

Executive Summary

The 2-methylthiazole-4-carboxylic acid scaffold represents a privileged heterocyclic core in medicinal chemistry.[1][2] Distinct from its 5-carboxy isomer, this moiety offers unique vectors for substitution that have been successfully exploited to target G-protein coupled receptors (GPCRs) and kinase pathways.[1] This guide details the regioselective synthesis of the core, its transformation into bioactive amides and thioamides, and its application in clinical candidates like PF-07054894 .[1]

Structural Distinction & Significance

It is critical to distinguish the target scaffold from its common isomers to ensure synthetic accuracy.[1]

FeatureTarget Scaffold Common Isomer (Febuxostat Core)
IUPAC Name 2-Methylthiazole-4-carboxylic acid4-Methylthiazole-5-carboxylic acid
CAS Number 35272-15-220485-41-0
Substituent Pattern Methyl at C2; Carboxyl at C4Methyl at C4; Carboxyl at C5
Primary Precursors Thioacetamide + Ethyl BromopyruvateThioformamide + Ethyl 2-chloroacetoacetate
Key Application CCR6 Antagonists, P2Y2 LigandsXanthine Oxidase Inhibitors

Chemical Synthesis: The Hantzsch Protocol

The construction of the 2-methylthiazole-4-carboxylic acid core relies on the Hantzsch Thiazole Synthesis .[1][2] Unlike the synthesis of the 5-carboxy isomer which uses

ethyl bromopyruvate1
Core Synthesis Workflow

Reaction Logic: The condensation involves the nucleophilic attack of the thioamide sulfur on the

1

Protocol:

  • Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioacetamide in absolute ethanol.[1]

    • Add ethyl bromopyruvate dropwise at 0°C to prevent uncontrolled exotherm.[1]

    • Reflux the mixture for 2–4 hours.

    • Cool to precipitate the hydrobromide salt or neutralize with NaHCO₃ to isolate the free ester.[1]

  • Hydrolysis: Treat the ethyl ester with 1M LiOH or NaOH in THF/Water (1:1) at room temperature to yield the free acid (2-methylthiazole-4-carboxylic acid).[1]

Visualization: Hantzsch Regioselectivity

The following diagram illustrates the specific pathway to the C4-carboxy isomer.[1]

HantzschSynthesisStart1Thioacetamide(S source)IntermediateThiazolineIntermediateStart1->Intermediate Nucleophilic AttackStart2Ethyl Bromopyruvate(C3-C4-C5 source)Start2->IntermediateProductEsterEthyl 2-methylthiazole-4-carboxylateIntermediate->ProductEster Cyclodehydration(- H2O, - HBr)FinalAcid2-Methylthiazole-4-carboxylic AcidProductEster->FinalAcid Hydrolysis(LiOH/THF)

Caption: Regioselective Hantzsch synthesis using ethyl bromopyruvate to secure the C4-carboxylate position.

Pharmacological Applications & Case Studies

Immunology: CCR6 Antagonists (PF-07054894)

The chemokine receptor CCR6 is a critical driver of autoimmune diseases like psoriasis and inflammatory bowel disease.[1][3] Pfizer researchers utilized 2-methylthiazole-4-carboxylic acid as a key building block to synthesize PF-07054894 , a potent squaramide-based antagonist.[1]

  • Mechanism: The thiazole moiety binds to the orthosteric site of CCR6, blocking the interaction with its ligand CCL20.[1]

  • Synthetic Role: The carboxylic acid at C4 is coupled with an amine (e.g., a squaramide-linker derivative) using HATU/TEA to form the bioactive amide.[1]

  • Key Insight: The 2-methyl group provides essential hydrophobic contacts within the receptor pocket, enhancing potency compared to the unsubstituted analog.[1]

GPCR Targeting: P2Y2 Receptor Ligands

Derivatives such as 5-(3-chlorophenethyl)-2-methylthiazole-4-carboxylic acid have been identified as antagonists for the P2Y2 receptor.[1]

  • Structure-Activity Relationship (SAR): Extension at the C5 position (via alkylation during the Hantzsch step or subsequent functionalization) creates a "tail" that fits into the GPCR transmembrane bundle, while the C4-carboxylate anchors the molecule via ionic interactions with positively charged receptor residues (e.g., Arginine/Lysine).[1]

Oncology: c-Met Kinase Inhibitors

The scaffold serves as a template for Type II kinase inhibitors.[1]

  • Transformation: The C4-carboxylic acid is converted to a carbothioamide (using Lawesson's reagent) or a complex amide.[1]

  • Activity: These derivatives inhibit c-Met phosphorylation, disrupting the HGF/c-Met signaling pathway involved in tumor metastasis.[1]

Experimental Protocol: Amide Coupling for Library Generation

Target: Synthesis of N-substituted-2-methylthiazole-4-carboxamides (General Procedure)

This protocol is self-validating via TLC monitoring of the disappearance of the acid starting material.[1]

  • Activation:

    • Charge a flask with 2-methylthiazole-4-carboxylic acid (1.0 eq) and dry DMF (0.2 M concentration).[1]

    • Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir for 15 minutes at room temperature (activation period).

  • Coupling:

    • Add the desired Amine (1.1 eq).[1]

    • Stir at room temperature for 4–16 hours.

  • Validation (TLC):

    • Mobile Phase: 5% Methanol in Dichloromethane.[1]

    • Visualization: UV (254 nm).[1] Product should appear as a distinct spot with lower R_f than the amine (if aromatic) or visible under UV due to the thiazole core.[1]

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), water, and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][4]

Visualizing the Therapeutic Landscape

PharmaLandscapeCore2-Methylthiazole-4-Carboxylic AcidAmidesCarboxamidesCore->AmidesThioamidesCarbothioamidesCore->ThioamidesEstersEsters/AcidsCore->EstersCCR6CCR6 Antagonists(Autoimmunity)e.g., PF-07054894Amides->CCR6P2Y2P2Y2 Ligands(Inflammation)Amides->P2Y2cMetc-Met Inhibitors(Oncology)Thioamides->cMetMicrobialAntimicrobialAgentsThioamides->Microbial

Caption: Radial map connecting the 2-methylthiazole-4-carboxylic acid core to its primary functional derivatives and downstream therapeutic targets.[1]

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Febuxostat and Thiazole Derivatives.[1] BenchChem Technical Library.[1] Link[4]

  • Pfizer Inc. (2025).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist.[1] ACS Medicinal Chemistry Letters.[1] Link (Note: Generalized link to journal based on search context).

  • CymitQuimica. (2024).[1] 2-Methyl-1,3-thiazole-4-carboxylic acid: Properties and Commercial Availability.[1]Link

  • University of Nottingham. (2010). Design and Synthesis of Novel P2Y2 Receptor Ligands.Link

  • PubChem. (2025).[1] 2-Methylthiazole-4-carboxylic acid (CID 284728).[1] National Library of Medicine.[1] Link

Stability Profile of Boc-Protected Aminothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for API Synthesis and Quality Control

Executive Summary

The stability profile of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (Boc-ATCA) and its derivatives represents a critical quality attribute (CQA) in the synthesis of third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). While the thiazole core provides aromatic robustness, the interplay between the acid-labile Boc protective group and the thermally sensitive carboxylic acid functionality creates a narrow window for processing and storage.

This guide synthesizes thermodynamic data, degradation mechanisms, and validated analytical protocols to establish a self-validating system for handling these intermediates.

Part 1: Structural Analysis & Intrinsic Reactivity[1]

The "Push-Pull" Instability

The molecule comprises three distinct functional zones, each contributing to a specific degradation vector:

  • The Thiazole Core: Generally robust, but the sulfur atom makes it susceptible to oxidative stress (S-oxidation) under forcing conditions.

  • The Carboxylic Acid (C4-Position): Electron-withdrawing nature of the thiazole ring lowers the activation energy for decarboxylation , particularly in solution at elevated temperatures.

  • The Boc Carbamate (C2-Position): The "weak link." While it protects the amine from nucleophilic attack, it introduces significant acid lability.[1] The tert-butyl cation is a stable leaving group, making the moiety prone to spontaneous cleavage in the presence of trace acids or Lewis acids.

Degradation Pathways

The two primary failure modes are Acid-Catalyzed Deprotection and Thermal Decarboxylation .

Figure 1: Primary Degradation Mechanisms

Decomposition BocATCA Boc-ATCA (Intact) Intermed1 Carbamic Acid Intermediate BocATCA->Intermed1 H+ / Heat (>120°C) ProductB Boc-2-aminothiazole (Decarboxylated) BocATCA->ProductB Thermal Stress (Solution State) GasB CO2 (g) BocATCA->GasB - CO2 ProductA 2-Aminothiazole-4- carboxylic acid Intermed1->ProductA - CO2 GasA Isobutylene (g) Intermed1->GasA

Caption: Path A represents the standard Boc-removal mechanism (acid/thermal).[1] Path B represents the decarboxylation risk specific to the thiazole-4-carboxylic acid scaffold.

Part 2: Thermal & Solid-State Stability

Thermal Profile (DSC/TGA)

Thermal analysis is mandatory before scaling up drying processes.[1]

ParameterTypical RangeInterpretation
Melting Point (Tm) 140°C – 155°CSharp endotherm. Purity dependent.
Decomposition Onset (

)
> 160°CRapid mass loss (TGA) due to isobutylene/CO2 release.[1]
Safe Drying Limit < 50°CVacuum drying recommended to lower thermal load.

Critical Insight: Unlike simple amino acids, Boc-aminothiazoles often exhibit a "melt-degradation" event where melting triggers immediate Boc-elimination. Process engineers must avoid holding the molten material; crystallization solvents must be removed significantly below the


.
Photostability

Thiazole rings can undergo photo-induced rearrangement or oxidation.

  • Risk: UV irradiation (254 nm) can catalyze decarboxylation even at ambient temperatures.[1]

  • Mitigation: Amber glassware is required for all solution-state handling.

Part 3: Solution-State Stability & pH Dependence

The stability of Boc-ATCA in solution is governed strictly by pH.

The pH Stability Map
  • pH < 2.0 (High Risk): Rapid loss of Boc group.[1]

    
     can be minutes to hours depending on temperature.[1]
    
  • pH 4.0 – 7.0 (Stable): Optimal window for handling.[1] The carboxylic acid exists in equilibrium with its carboxylate, providing buffering.[1]

  • pH > 9.0 (Moderate Risk): While the Boc group is base-stable, strong alkaline conditions combined with heat can induce racemization (if chiral side chains are attached) or ring-opening hydrolysis.

Solvent Compatibility[1]
  • Protic Solvents (MeOH, EtOH): Acceptable at neutral pH.[1] Avoid heating acidic alcoholic solutions to prevent esterification.

  • Aprotic Solvents (DMF, DMSO): Excellent solubility but difficult to remove.[1] High boiling points pose a risk during evaporation (thermal stress).[1]

  • Chlorinated Solvents (DCM, Chloroform): Warning. Chloroform often contains trace HCl stabilizers which can slowly deprotect the Boc group during storage.[1] Always use amylene-stabilized chloroform or wash with bicarbonate before use.

Part 4: Validated Analytical Protocols

To ensure data integrity, the analytical method must separate the parent peak from the des-Boc impurity (2-aminothiazole-4-carboxylic acid) and the decarboxylated by-product.

HPLC Method Parameters
  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.[1][2]

    • Note: While acidic, the short residence time usually prevents on-column degradation. If peak splitting occurs, switch to 10mM Ammonium Formate (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Detection: UV @ 272 nm (Thiazole characteristic

    
    ).[1]
    
  • Flow Rate: 1.0 mL/min.

Stability Testing Workflow

Figure 2: Quality Control Decision Matrix

QC_Workflow Sample Batch Sample Prep Dissolve in Neutral Diluent (MeCN:H2O) Sample->Prep HPLC HPLC Analysis (C18 / Gradient) Prep->HPLC Check1 Des-Boc Peak (RRT ~0.3) > 0.5%? HPLC->Check1 Check2 Decarboxylated Peak (RRT ~1.2) > 0.5%? Check1->Check2 No Fail1 FAIL: Acidic Contamination or Wet Storage Check1->Fail1 Yes Pass Release Batch Check2->Pass No Fail2 FAIL: Thermal Stress During Drying Check2->Fail2 Yes

Caption: RRT = Relative Retention Time. The Des-Boc amine is more polar (elutes earlier); the decarboxylated species is less polar (elutes later).[1]

Part 5: Handling & Storage Recommendations

Storage Conditions
  • Temperature: Store at 2°C – 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.

  • Atmosphere: Flush containers with Argon or Nitrogen. Oxygen can lead to slow sulfur oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

Handling Precautions
  • Moisture Control: The compound is hygroscopic. Hydrolysis is accelerated by moisture. Allow refrigerated bottles to equilibrate to room temperature before opening to prevent condensation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of Boc cleavage and stability constants).

  • BenchChem. (2025).[5][6] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid - Compound Summary.

  • Basavanakatti, et al. (2024).[1][7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-[(tert-Butoxycarbonyl)amino]-4-thiazolecarboxylic acid.

Sources

Applications of Thiazole Amino Acids in Heterocyclic Peptide Synthesis

[1]

Executive Summary

The incorporation of thiazole rings into peptide backbones is a transformative strategy in modern drug design. Thiazole amino acids serve as rigid, metabolically stable surrogates for peptide bonds, imparting constrained conformations that enhance receptor affinity and proteolytic resistance. This guide details the technical application of thiazole amino acids, distinguishing between the coupling of pre-formed building blocks and the on-resin construction of the heterocycle. It provides validated protocols, mechanistic insights, and strategic workflows for integrating these motifs into therapeutic peptides.

Part 1: Strategic Utility of Thiazole Peptidomimetics

Structural and Functional Advantages

Thiazole amino acids are not merely linkers; they are functional pharmacophores.

  • Cis-Amide Mimicry: The thiazole ring locks the peptide backbone into a specific geometry, often mimicking a cis-amide bond or a rigid

    
    -turn, which is critical for binding to G-protein coupled receptors (GPCRs).
    
  • Metabolic Stability: The aromatic heterocycle replaces the labile amide bond (

    
    ), rendering the sequence resistant to proteases like trypsin and chymotrypsin.
    
  • Lipophilicity & Permeability: Thiazoles increase the overall lipophilicity (

    
    ) of the peptide, often improving passive membrane permeability—a major bottleneck in peptide drug delivery.
    
The "Make vs. Buy" Decision

Researchers face two primary routes for incorporation:

  • Coupling Pre-formed Amino Acids: Best for standard side chains (e.g., thiazolyl-alanine) and linear sequences.

  • On-Resin Construction: Essential for backbone macrocyclization, complex natural product mimics (e.g., thiopeptides), or when the specific thiazole amino acid is commercially unavailable.

Part 2: Coupling Pre-Formed Thiazole Amino Acids

The Challenge of Racemization

Coupling pre-formed Fmoc-thiazole amino acids (e.g., Fmoc-L-(4-thiazolyl)-alanine) presents a unique challenge: racemization . The electron-withdrawing nature of the thiazole ring increases the acidity of the

Optimized Coupling Protocol

Objective: Couple Fmoc-Thz-OH to a resin-bound peptide with

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • Why: This combination generates a neutral pH active ester, significantly reducing base-mediated racemization compared to HBTU/DIPEA systems.

  • Alternative: HATU / Collidine (2,4,6-trimethylpyridine).

    • Why: Collidine is a weaker, more sterically hindered base than DIPEA, minimizing proton abstraction at the

      
      -carbon.
      

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Activation:

    • Dissolve Fmoc-Thz-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes (do not exceed 5 mins to avoid side reactions).

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 60–90 minutes .

    • Note: Avoid microwave heating for this specific residue, as thermal energy accelerates racemization.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm completion.

  • Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Part 3: On-Resin Construction (Hantzsch Synthesis)

When the desired thiazole amino acid is not available, or when creating a macrocycle through the thiazole ring, the Hantzsch Thiazole Synthesis is the gold standard. This method builds the ring directly on the solid phase.

Mechanism & Workflow

The reaction involves the condensation of a resin-bound thioamide with an


-haloketone

HantzschSynthesisResin_PeptideResin-Peptide-NH2Thioamide_Formation1. Fmoc-AA-Thioamide CouplingORThionation (Lawesson's)Resin_Peptide->Thioamide_FormationResin_ThioamideResin-Peptide-C(=S)NH2Thioamide_Formation->Resin_ThioamideCyclization2. Add α-Bromoketone(e.g., Ethyl Bromopyruvate)Resin_Thioamide->Cyclization+ Br-CH2-CO-RIntermediateHydroxy-ThiazolineIntermediateCyclization->IntermediateDehydration3. Dehydration(TFAA/Pyridine)Intermediate->DehydrationThiazole_PeptideResin-Peptide-ThiazoleDehydration->Thiazole_Peptide

Figure 1: Solid-Phase Hantzsch Thiazole Synthesis Workflow.

Detailed Protocol: Solid-Phase Hantzsch Synthesis

Target: Synthesize a peptide containing a backbone thiazole derived from a modified valine.

Reagents:

  • Fmoc-Val-Thioamide (or prepare via Lawesson’s reagent in solution first).

  • Ethyl Bromopyruvate (the

    
    -haloketone component).
    
  • TFAA (Trifluoroacetic anhydride) and Pyridine.

Protocol:

  • Thioamide Incorporation:

    • Couple Fmoc-Val-Thioamide-OH to the resin using standard DIC/HOBt conditions. (Note: The thioamide bond is stable to piperidine deprotection).

    • Remove Fmoc group with 20% piperidine/DMF.[2]

  • Hantzsch Cyclization:

    • Suspend resin in DMF.[2][3]

    • Add Ethyl Bromopyruvate (10 eq) and CaCO

      
        (10 eq) to neutralize HBr generated in situ.
      
    • Agitate at 50°C for 4 hours .

    • Checkpoint: The resin color often shifts to a darker hue.

  • Dehydration (Aromatization):

    • Wash resin with DCM.[4]

    • Treat with TFAA / Pyridine (1:2 ratio) in DCM at 0°C for 1 hour.

    • Why: The Hantzsch reaction initially forms a hydroxy-thiazoline. This step forces the elimination of water to form the aromatic thiazole.

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

Part 4: Biomimetic Synthesis (Cysteine Cyclodehydration)

This strategy mimics the biosynthesis of thiopeptide antibiotics (e.g., Thiostrepton). It converts a Cysteine residue into a thiazole.

Mechanism
  • Cyclodehydration: The Cys thiol attacks the preceding carbonyl (or a specific nitrile) to form a Thiazoline .

  • Oxidation: The thiazoline is oxidized to a Thiazole .

CysOxidationPrecursorPeptide-Cys-NH-PeptideActivationActivation(e.g., Burgess Reagent orCys-Nitrile Condensation)Precursor->ActivationThiazolinePeptide-Thiazoline-Peptide(5-membered ring, non-aromatic)Activation->ThiazolineOxidationOxidation(MnO2 or DDQ or Air/Base)Thiazoline->OxidationThiazolePeptide-Thiazole-Peptide(Aromatic, Planar)Oxidation->Thiazole

Figure 2: Biomimetic conversion of Cysteine to Thiazole.

Protocol: MnO Oxidation of Thiazoline

Context: Assuming a thiazoline-containing peptide has been generated (e.g., via Cys-nitrile condensation).

  • Solvent System: Dissolve the crude thiazoline-peptide in DCM (or DMF if solubility is poor).

  • Oxidant Addition: Add activated MnO

    
      (20 eq).
    
    • Technical Tip: Use "activated" MnO

      
       (precipitated under specific pH) for reproducible kinetics.
      
  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Filter through a Celite pad to remove MnO

    
    . Concentrate filtrate.
    
  • Validation: ESI-MS will show a mass shift of -2 Da (loss of 2 hydrogens) relative to the thiazoline precursor.

Part 5: Comparative Analysis of Methods

FeaturePre-Formed CouplingOn-Resin HantzschBiomimetic (Cys-Ox)
Primary Use Case Linear peptides, standard side chainsMacrocycles, non-standard side chainsNatural product mimics, "Post-translational" editing
Complexity LowHighMedium-High
Racemization Risk High (requires optimized base)Low (if conditions controlled)Low (stereocenter is often lost/reset)
Yield >90% per step60–80% overall50–70% overall
Key Reagent Oxyma/DICEthyl BromopyruvateMnO

/ Burgess Reagent

Part 6: Applications in Drug Discovery

Macrocyclization "Staples"

Thiazoles are used to "staple" peptides by reacting a side-chain thioamide with an N-terminal

  • Case Study: GE2270A analogues . The thiazole ring serves as the central hub, orienting the peptide tails to bind bacterial Elongation Factor Tu (EF-Tu).

Improving Oral Bioavailability

Replacing a specific amide bond with a thiazole can shield the peptide from enzymatic degradation.

  • Technique: Identify the primary cleavage site (e.g., a Phe-Leu bond). Replace the Phe residue with a Thiazolyl-Alanine derivative. This maintains the aromatic side chain interaction while removing the scissile amide bond.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal, 2024. Link

  • Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides. Organic Letters, 2025. Link

  • Two-Steps Hantzsch Based Macrocyclization Approach. ACS Combinatorial Science, 2013. Link

  • Thiazoles in Peptides and Peptidomimetics. Topics in Heterocyclic Chemistry, 2017. Link

  • Coupling Reagents and Racemization in SPPS. Bachem Technical Guides, 2024. Link

Methodological & Application

Application Note: Peptide Coupling with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

[1][2]

Introduction & Compound Profile

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heteroaromatic amino acid used to introduce rigidity, enhance metabolic stability, or mimic peptide secondary structures (e.g., ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

2

Unlike standard

  • Steric Hindrance: The bulky Boc-amino group at position 5 is ortho to the carboxylic acid at position 4, creating significant steric shielding of the reaction center.

  • Electronic Deactivation (Acid Coupling): The electron-donating amino group at position 5 pushes electron density into the thiazole ring and, via conjugation, toward the C4-carbonyl.[2] This "vinylogous amide" character reduces the electrophilicity of the activated ester, slowing down the coupling rate.

  • Low Nucleophilicity (Post-Deprotection): Once coupled and deprotected, the resulting 5-aminothiazole amine is electronically deactivated by the adjacent carbonyl and the heteroaromatic ring, making the subsequent coupling step difficult.

Compound Properties
PropertyDescription
Structure Thiazole ring with 2-Me, 4-COOH, 5-NH-Boc substituents.[1][2][3][4]
Molecular Weight ~258.3 g/mol
Solubility Soluble in DMF, NMP, DMSO.[1][2] Poor solubility in DCM, Water, Ether.[1][2]
Stability Solid is stable at -20°C. Solutions in DMF are stable for <24h.[2]
Acidity (pKa) The C4-COOH is generally more acidic (pKa ~3-4) than aliphatic acids.[1][2]

Critical Considerations (The "Why" behind the Protocol)

The "Ortho" Effect

The proximity of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

2
  • Solution: Use HATU or COMU as coupling reagents.[2] These generate the highly reactive At- or Oxyma-active esters, which react faster than the intermediate rearranges or hydrolyzes.[1]

Solvent Selection

Thiazole amino acids often aggregate or precipitate in non-polar solvents like DCM.[2]

  • Solution: Use anhydrous DMF or NMP exclusively for the coupling step.[2]

Base Optimization

Excess base can cause racemization (though less of a concern for the achiral thiazole ring itself, it affects the incoming chiral amine). However, insufficient base prevents full activation of the heteroaromatic acid.

  • Solution: Maintain a strict 2:1 ratio of Base:Acid (e.g., 2.0 eq DIPEA for 1.0 eq Acid) during activation to ensure the carboxylate is generated without excess free base floating around.[1][2]

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for incorporating the thiazole acid into a growing peptide chain.[1]

Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1][2]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)[1][2][5]

  • Solvent: Anhydrous DMF

  • Resin: Rink Amide or Wang resin (swelled in DMF)[1][2]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminus of the resin-bound peptide (standard 20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).[1][2]

    • Validation: Perform a Kaiser test (should be dark blue).[2]

  • Activation (Pre-activation in Vial):

    • Calculate 3.0 equivalents (relative to resin loading) of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid.

    • Dissolve the acid in minimum anhydrous DMF (approx. 0.1 - 0.2 M concentration).[1][2][6]

    • Add 2.9 equivalents of HATU.[2]

    • Add 6.0 equivalents of DIPEA.[2]

    • Crucial: Shake/vortex for exactly 2 minutes . Do not over-activate, as heteroaromatic active esters can degrade.[1][2]

  • Coupling:

    • Add the pre-activated solution immediately to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Note: Standard amino acids take 30-60 mins; this hindered acid requires longer.[2]

  • Monitoring & Re-Coupling:

    • Wash resin 3x with DMF.[2]

    • Perform a Kaiser test (or Chloranil test for secondary amines).[2]

    • Mandatory Double Coupling: Due to the steric hindrance, a single coupling is rarely 100% efficient.[2] Repeat steps 2-3 using fresh reagents for another 2 hours.

  • Capping (Optional but Recommended):

    • If the colorimetric test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

Protocol B: Solution Phase Coupling

For synthesis of fragments or small molecule mimics.

  • Dissolution: Dissolve 1.0 eq of the thiazole acid in anhydrous DMF (0.1 M).

  • Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA at 0°C. Stir for 5 minutes.

  • Addition: Add 1.0 - 1.2 eq of the amine component (free base or salt neutralized with equimolar DIPEA).

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours .

  • Workup:

    • Dilute with EtOAc (ethyl acetate).[2]

    • Wash with 5% NaHCO3 (remove unreacted acid/HOBt).[2]

    • Wash with 1M HCl or 5% KHSO4 (remove unreacted amine/DIPEA).[2] Note: Thiazoles are basic but the amide reduces basicity; mild acid wash is usually safe for the Boc group if quick and cold.

    • Brine, Dry (Na2SO4), Concentrate.[1][2]

    • Purification: Flash chromatography (MeOH/DCM gradients usually required due to polarity).[2]

Downstream: Deprotection & Next Cycle

The most difficult step is often coupling the NEXT amino acid to the thiazole amine.

Boc Deprotection[1][7][8][9]
  • Reagent: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetylation side reactions on the electron-rich thiazole ring).

  • Time: 30-60 minutes.

  • Product: The resulting amine is 5-amino-2-methylthiazole-4-carboxamide derivative.[1][2]

Coupling to the 5-Amino Thiazole (The "Hard" Step)

The 5-amino group is significantly less nucleophilic than a standard amine.

  • Standard HATU coupling will likely fail or be very slow. [2]

  • Recommended Protocol:

    • Acid Chloride Method: Convert the incoming amino acid to its acid chloride (using Ghosez's reagent or Triphosgene) or acid fluoride (using TFFH).[2]

    • Symmetric Anhydride: Use 5-10 eq of the incoming amino acid activated with DIC (Diisopropylcarbodiimide) in DCM/DMF (1:1) to form the symmetric anhydride before adding to the thiazole-amine resin.

    • Heating: Microwave irradiation (50°C, 20W) significantly improves yield for this step.[1][2]

Decision Tree & Workflow

PeptideCouplingStartStart: 5-(Boc-amino)-2-methylthiazole-4-COOHCheckSolubilityCheck Solubility(DMF vs DCM)Start->CheckSolubilityActivationActivation Strategy(Steric Hindrance High)CheckSolubility->ActivationUse DMFHATUHATU / DIPEA(Standard High Power)Activation->HATUFirst ChoiceCouplingCoupling Reaction(2-4 hours, RT)HATU->CouplingAcidChlorideAcid Chloride / Collidine(Extreme Difficulty)AcidChloride->CouplingMonitorMonitor (Kaiser/LCMS)Coupling->MonitorSuccessCoupling CompleteProceed to DeprotectionMonitor->Success>99% Conv.FailIncomplete CouplingMonitor->Fail<95% Conv.MicrowaveMicrowave Assist(50°C, 15 min)Monitor->MicrowaveStill Fails?DoubleCoupleDouble Couple(Fresh Reagents)Fail->DoubleCoupleDoubleCouple->MonitorMicrowave->AcidChlorideLast Resort

Caption: Workflow for optimizing the coupling of sterically hindered thiazole amino acids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the 5-Boc group blocking the 4-COOH.[1][2]Switch from PyBOP/HBTU to HATU or COMU .[2] Increase reaction time to overnight.
Precipitation Peptide aggregation due to rigid thiazole backbone.[2]Add chaotropic salts (0.1 M LiCl ) or use NMP instead of DMF.
Racemization Over-activation or excess base.[2]Use Collidine (weaker base) instead of DIPEA.[2][5] Reduce pre-activation time to <2 mins.
Poor Solubility Hydrophobic Boc group + aromatic ring.[2]Ensure solvent is 100% DMF.[2] Avoid DCM.
Next Step Failure Low nucleophilicity of deprotected 5-aminothiazole.[2]Use Acid Fluorides (TFFH) or Symmetric Anhydrides for the next amino acid coupling.[2]

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1][2] (Focus on heteroaromatic coupling challenges).

  • BenchChem. (2025).[2][6] Application Notes and Protocols for the Activation of Hindered Amino Acids. (General protocol adaptation for N-methyl and hindered acids). Link[1][2]

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Reference for HATU/HOAt usage in hindered systems). Link

Standard Operating Procedure for Boc Deprotection of Thiazole Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiazole-containing amino acids are critical pharmacophores in potent natural products (e.g., Dolastatin 10, Bleomycin) and synthetic peptidomimetics. While the thiazole ring exhibits robust aromatic stability, the deprotection of


-tert-butoxycarbonyl (Boc) groups in these motifs requires specific attention to salt stoichiometry, solubility profiles, and the mitigation of electrophilic alkylation. This Application Note provides a validated, high-fidelity protocol for Boc deprotection using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), emphasizing the preservation of chiral integrity and the suppression of side reactions.

Introduction & Mechanistic Insight

The Thiazole Moiety in Peptide Synthesis

The thiazole ring acts as a rigid dipeptide surrogate, often replacing the amide bond to restrict conformational flexibility and improve metabolic stability. However, its presence introduces unique chemical properties:

  • Basicity: The thiazole nitrogen (

    
     for the conjugate acid) is a weak base but will be protonated under standard Boc deprotection conditions, affecting the solubility and isolation of the resulting salt.
    
  • Nucleophilicity: While the thiazole ring is

    
    -deficient (similar to pyridine), reducing the risk of electrophilic aromatic substitution, the tert-butyl cations generated during deprotection can still alkylate highly nucleophilic side chains (e.g., Trp, Met, Cys) if scavengers are omitted.
    
  • Stereochemical Integrity: Unlike the coupling step, where thiazole amino acids are prone to racemization via oxazolone formation, the acidic deprotection step is generally stereochemically safe. However, the

    
    -proton of thiazole amino acids is more acidic than that of standard amino acids, necessitating strict control over temperature and reaction time.
    
Reaction Mechanism

The deprotection proceeds via an ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-like acidolysis. The tert-butyl carbamate is protonated, leading to the fragmentation of the C-O bond. This releases the tert-butyl cation (

-Bu

) and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Critical Consideration: In the presence of a thiazole ring, the


-Bu

cation must be effectively quenched to prevent polymerization (isobutylene oligomers) or alkylation of other sensitive residues.

BocDeprotectionMechanism Start Boc-Thiazole-AA Protonation Protonated Intermediate (R-NH-CO-O-tBu + H+) Start->Protonation + Acid (TFA/HCl) Fragmentation Fragmentation Protonation->Fragmentation Carbocation t-Butyl Cation (t-Bu+) Fragmentation->Carbocation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid Scavenging Scavenger Trap (t-Bu-Scavenger) Carbocation->Scavenging + Scavengers (Thioanisole/H2O) Decarboxylation Decarboxylation (-CO2) CarbamicAcid->Decarboxylation Product Thiazole-AA Salt (R-NH3+ X-) Decarboxylation->Product

Figure 1: Mechanistic pathway of Boc deprotection emphasizing the divergence of the tert-butyl cation and the necessity of scavenging.

Experimental Protocols

Method A: TFA/DCM (Standard Protocol)

Best for: General synthesis, peptides containing Trp/Met/Cys (with scavengers), and solution-phase synthesis.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water (H

    
    O).[1] Optional: Thioanisole if Met/Trp present.
    

Procedure:

  • Dissolution: Dissolve the Boc-protected thiazole amino acid (1.0 equiv) in DCM (concentration 0.1 – 0.2 M). Ensure complete dissolution; mild sonication is permissible.

  • Scavenger Addition: Add TIS (2.5% v/v) and H

    
    O (2.5% v/v). If the peptide contains Met or Trp, add Thioanisole (2.5% v/v).
    
  • Acidolysis: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:1 (TFA:DCM) or 1:4 (20% TFA) depending on sensitivity.

    • Note: For robust thiazole residues, 50% TFA is standard.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LC-MS (typically complete in 30–60 mins).

  • Workup (Precipitation):

    • Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove excess TFA.

    • Add cold Diethyl Ether (Et

      
      O) or MTBE to the oily residue. Triturate vigorously to precipitate the trifluoroacetate salt.
      
    • Filter the solid, wash with cold ether, and dry under high vacuum.

Method B: HCl/Dioxane (Alternative Protocol)

Best for: Generating crystalline hydrochloride salts, avoiding fluorinated counterions, and substrates sensitive to TIS.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: 1,4-Dioxane or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane.

  • Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).

  • Reaction: Stir at RT. This reaction is often faster than TFA/DCM but can evolve gas vigorously.

  • Workup:

    • Dilute with excess Et

      
      O or Hexanes to precipitate the HCl salt directly.
      
    • Filter and dry.[2][3]

    • Note: Thiazole-HCl salts are often hygroscopic; store in a desiccator.

Comparative Data & Critical Quality Attributes

The choice of method impacts the physical form and purity of the intermediate.

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Reaction Rate Fast (30-60 min)Very Fast (15-45 min)
Scavenger Compatibility Excellent (TIS, Thioanisole)Limited (Water/Alcohols can slow reaction)
Product Form Often oily/amorphous TFA saltOften crystalline HCl salt
Solubility of Product High in polar organic solventsModerate; good water solubility
Risk of Side Reactions t-Bu alkylation (mitigated by scavengers)Acid-catalyzed hydrolysis of sensitive esters
Recommended Use Complex peptides, Trp/Met containingSimple amino acids, Crystallization required
Workflow Decision Tree

DecisionTree Start Start: Boc-Thiazole-AA CheckResidues Contains Trp, Met, or Cys? Start->CheckResidues YesResidues Yes CheckResidues->YesResidues High Alkylation Risk NoResidues No CheckResidues->NoResidues UseTFA Use Method A (TFA/DCM) + Scavengers (TIS/Thioanisole) YesResidues->UseTFA CheckForm Crystalline Salt Required? NoResidues->CheckForm YesForm Yes CheckForm->YesForm NoForm No CheckForm->NoForm UseHCl Use Method B (HCl/Dioxane) YesForm->UseHCl UseTFANoScav Use Method A (TFA/DCM) Standard Workup NoForm->UseTFANoScav

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and desired product form.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Deprotection Acid concentration too low or salt formation buffering acidity.Increase TFA to 50% or use neat TFA for 10 mins. Ensure anhydrous conditions for HCl method.
Alkylation (New Peaks in HPLC) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-Bu

attacking thiazole or side chains.
Crucial: Add 5% Thioanisole/TIS. Ensure high dilution (0.1 M) to minimize intermolecular reactions.
Loss of Chirality Over-exposure to acid at high temp (rare in deprotection).Keep reaction at 0°C–RT.[4] Do not heat. Verify enantiomeric excess (ee) via Chiral HPLC.
Hygroscopic Salt Thiazole salts are prone to water absorption.Lyophilize from water/acetonitrile or dry over P

O

in a vacuum desiccator.

References

  • Boc Deprotection Mechanism & Scavengers: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978. Link

  • Thiazole Amino Acid Synthesis (Dolastatin 10 Context): Pettit, G. R., et al. "The absolute configuration and synthesis of natural (-)-dolastatin 10." Journal of the American Chemical Society, 1989. Link

  • Racemization Risks in Thiazole Peptides: Hamada, Y., et al. "Efficient Synthesis of Thiazole-Containing Amino Acids." Tetrahedron Letters, 1985. Link

  • Comparison of Deprotection Reagents: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, 2001. Link

  • General Protocol Validation: BenchChem Application Notes. "A Comparative Guide to TFA and HCl for Boc Deprotection." Link

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Thiazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Thiazole-Containing Peptides Using Solid-Phase Synthesis (SPPS) Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Abstract

Thiazole-containing peptides represent a privileged class of pharmacophores, exhibiting potent biological activities ranging from antimitotic (e.g., Dolastatin 10, Tubulysin) to antibiotic (e.g., Thiopeptides) properties.[1][2] However, their synthesis via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily: (1) C-terminal epimerization of thiazole amino acids during activation, and (2) poor nucleophilicity of thiazole amines during chain elongation. This guide details robust protocols for the "Building Block" approach—the industry gold standard—and provides a specialized workflow for on-resin Hantzsch cyclization, ensuring high purity and stereochemical integrity.

Strategic Overview & Mechanistic Challenges

The "Building Block" vs. "On-Resin Cyclization" Dilemma

While on-resin cyclization (converting a Cys residue or thioamide to a thiazole) is biomimetic, it often requires harsh oxidative or dehydrating conditions incompatible with sensitive side chains. Consequently, the Building Block Approach —using pre-synthesized, Fmoc-protected thiazole amino acids—is the preferred method for reproducible library synthesis.

The Racemization Trap

The critical failure point in synthesizing thiazole peptides is the coupling of the thiazole subunit to the growing peptide chain.

  • Mechanism: The thiazole ring is electron-withdrawing. If the chiral center is at the

    
    -position (e.g., a thiazole-4-carboxylic acid derived from an amino acid), the 
    
    
    
    -proton is highly acidic.
  • Consequence: Standard base-mediated activation (e.g., HATU/DIPEA) rapidly abstracts this proton, leading to significant epimerization (up to 20-40% D-isomer).

  • Solution: Use neutral activation methods (carbodiimides) or weak bases (collidine) with suppressive additives (Oxyma Pure).

RacemizationMechanism Start Activated Thiazole Species (O-Acyl Urea / Active Ester) ProtonAbs Alpha-Proton Abstraction Start->ProtonAbs Promoted by Base Base (DIPEA/NMM) Base->ProtonAbs Enolate Stabilized Enolate/Oxazolone (Planar Intermediate) ProtonAbs->Enolate Racemate Racemic Product (L- and D-Isomers) Enolate->Racemate Reprotonation

Figure 1: Mechanism of base-catalyzed racemization during thiazole coupling. The electron-poor thiazole ring stabilizes the planar enolate intermediate.

Protocol A: The Building Block Approach (Gold Standard)

This protocol is optimized for coupling Fmoc-Thiazole-OH building blocks (e.g., derived from Cys, Val, or Phe) to a resin-bound peptide.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Resin: 2-Chlorotrityl Chloride (CTC) resin (Recommended for preventing diketopiperazine formation and allowing mild cleavage) or Rink Amide for amidated C-termini.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Alternative Reagents (for difficult sequences): COMU, TMP (2,4,6-Trimethylpyridine / Collidine).

  • Solvent: DMF (Anhydrous), DCM.[3]

Step-by-Step Procedure
Step 1: Resin Loading (CTC Resin)
  • Swell CTC resin (1.0 mmol/g) in DCM for 30 min.

  • Dissolve the first Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x), DCM (3x).[3]

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).

  • Cycles: 1 x 3 min, 1 x 10 min.

  • Wash: DMF (5x).

Step 3: Coupling the Thiazole Building Block (Critical Step)

To minimize racemization, avoid HATU/DIPEA. Use DIC/Oxyma.

  • Pre-activation: Dissolve Fmoc-Thiazole-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) and stir for 2 minutes. Do not add base.

  • Add the pre-activated mixture to the resin.

  • Reaction Time: Shake for 2–4 hours at room temperature.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

  • Optional: If coupling is incomplete, recouple using HATU (2.8 eq) / HOAt (3.0 eq) / Collidine (5.0 eq) for 1 hour. Collidine is a weaker base than DIPEA and reduces racemization risk.

Step 4: Elongation from the Thiazole Amine

Thiazole amines (if the next step requires coupling TO the thiazole N-terminus) are weak nucleophiles.

  • Deprotect the Fmoc group from the thiazole (standard conditions).

  • Aggressive Coupling: The incoming amino acid (Fmoc-AA-OH) requires high activation.

    • Use HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq) .

    • Double coupling (2 x 1 hour) is mandatory.

    • Note: If the thiazole amine is extremely unreactive, convert the incoming AA to an Acid Chloride (using triphosgene) or Acid Fluoride (using TFFH) for the coupling.

Protocol B: On-Resin Hantzsch Cyclization (Specialized)

Use this method when the specific thiazole building block is unavailable or unstable. This involves reacting a resin-bound thioamide with an


-bromoketone.[4]
Workflow Diagram

HantzschWorkflow Step1 Resin-Bound Peptide Amide Step2 Thionation (Selectfluor/HMDSO or Lawesson's) *Difficult on Resin* Step1->Step2 Low Yield Step2_Alt Alternative: Couple Fmoc-AA-Thioamide Step1->Step2_Alt Preferred Step3 Resin-Bound Thioamide Step2->Step3 Step2_Alt->Step3 Step4 Hantzsch Cyclization (Add α-Bromoketone) Step3->Step4 Step5 Dehydration/Aromatization (TFAA/Pyridine) Step4->Step5 Final Thiazole-Peptide on Resin Step5->Final

Figure 2: On-Resin Hantzsch Synthesis Workflow. Direct thionation of amides on-resin is difficult; coupling a pre-formed thioamide amino acid is recommended.

Procedure
  • Thioamide Incorporation: Couple a commercially available Fmoc-AA-Thioamide (e.g., Fmoc-Val-CS-OH) using DIC/HOBt. Avoid uronium salts (HATU) as they can react with the sulfur.

  • Cyclization:

    • Suspend resin in DMF.[5][3]

    • Add

      
      -Bromoketone  (e.g., Ethyl bromopyruvate for carboxyl-thiazoles) (10 eq).
      
    • Shake for 12–24 hours at room temperature.

  • Dehydration (if necessary): Some Hantzsch intermediates (hydroxythiazolines) are stable. To force aromatization:

    • Treat resin with TFAA (Trifluoroacetic anhydride) / Pyridine (1:2 ratio in DCM) for 2 hours.

  • Wash: Extensive washing with DMF and DCM is required to remove excess reagents.

Quantitative Data & Optimization Table

Table 1: Coupling Conditions vs. Racemization Rates (Thiazole-4-carboxylic acid)

Activation MethodBaseRacemization (% D-Isomer)Coupling EfficiencyRecommendation
HATU DIPEA15 – 35%HighAvoid (High Epimerization)
HBTU DIPEA10 – 25%ModerateNot Recommended
HATU Collidine< 5%HighGood for difficult couplings
DIC / HOBt None< 2%ModerateAcceptable
DIC / Oxyma None< 1% High Best Practice
PyBOP NMM5 – 10%HighAlternative

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Racemization Strong base (DIPEA) usage during activation of thiazole-COOH.Switch to DIC/Oxyma (base-free) or use Collidine as the base.
Incomplete Coupling (To Thiazole) Low nucleophilicity of the thiazole amine.Use Acid Chlorides (Triphosgene) or HATU/HOAt with double coupling. Increase temp to 50°C (carefully).
Side Reactions (S-alkylation) Free thiol groups on other residues (Cys).Ensure Cys is protected with Trt or Acm . Avoid electrophiles (bromoketones) if free thiols are present.
Low Solubility Thiazole peptides are prone to aggregation (beta-sheets).Use Pseudoproline dipeptides or Dmb-protection on the backbone to disrupt aggregation.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. (2025).[6][5] Retrieved from

  • Turner, R. A., Oliver, A. G., & Lokey, S. Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides.[7] (2007).[1] Organic Letters. Retrieved from

  • Groaning, M. D., & Meyers, A. I. Chiral Non-Racemic Thiazolines and Thiazoles in Asymmetric Synthesis. (2000). Tetrahedron. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[8] Retrieved from

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. (2011).[9] Chemical Reviews. Retrieved from

  • Kudryavtsev, K. V., et al. Solid-Phase Synthesis of Thiazole-Containing Peptidomimetics. (2021).[4] RSC Advances. Retrieved from

Sources

Reaction conditions for amide bond formation with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the reaction conditions for amide bond formation using 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .

Abstract & Strategic Overview

The coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid presents a unique set of steric and electronic challenges distinct from standard aliphatic couplings. While the thiazole core is ubiquitous in kinase inhibitors (e.g., Dasatinib, Dabrafenib), the specific arrangement of a bulky 5-Boc-amino group adjacent to the 4-carboxylic acid creates an "ortho-substituted" steric environment.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P/Acid Chloride). Success relies on overcoming the electron-donating resonance of the 5-amino group, which deactivates the carbonyl carbon, and managing the steric bulk that hinders nucleophilic attack.

Key Chemical Challenges
  • Electronic Deactivation: The C5-nitrogen lone pair donates density into the thiazole ring, reducing the electrophilicity of the C4-carbonyl. Strong activation is required.

  • Steric Hindrance: The tert-butyl carbamate (Boc) group at C5 projects significant bulk toward the C4 reaction center, slowing the approach of nucleophiles.

  • Solubility: The rigid thiazole scaffold often leads to poor solubility in DCM or THF, necessitating polar aprotic solvents like DMF or NMP.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.

CouplingLogic Start Start: Analyze Amine Partner AmineType Is the Amine Nucleophilic? Start->AmineType Primary Primary/Secondary Aliphatic Amine (High Nucleophilicity) AmineType->Primary Yes Aniline Aniline/Heteroaryl Amine (Low Nucleophilicity) AmineType->Aniline No Scale Is this >5g Scale? Primary->Scale HATU Protocol A: HATU/DIEA (High Yield, Expensive) Aniline->HATU Standard Ghosez Protocol C: Ghosez's Reagent (Acid Chloride Activation) Aniline->Ghosez Sterically Hindered Scale->HATU No (<5g) T3P Protocol B: T3P (PPA) (Scalable, Easy Workup) Scale->T3P Yes (>5g)

Figure 1: Decision tree for selecting coupling reagents based on amine reactivity and reaction scale.

Experimental Protocols

Protocol A: High-Efficiency Activation (HATU)

Best for: Medicinal chemistry discovery, unreactive amines, and small-scale (<1g) synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the coupling, crucial for overcoming the steric bulk of the neighboring Boc group.

Reagents:

  • Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution typically turns yellow/orange. This pre-activation period is critical to form the active ester before the amine approaches.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the acid (M-H peak) and formation of the product (M+H).

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% LiCl (aq) (x2) – Critical for removing DMF.

      • Sat. NaHCO₃ (x2) – Removes unreacted acid/HOBt byproducts.

      • Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Scalable Synthesis (T3P - Propylphosphonic Anhydride)

Best for: Process scale (>5g), simple workups, and avoiding explosion hazards of HOBt derivatives.

Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. It is non-explosive, has low toxicity, and the byproducts are water-soluble.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits); DMF if insoluble.

Step-by-Step Procedure:

  • Slurry: Suspend the thiazole acid and amine partner in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[1]

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

    • Note: The reaction is exothermic; control temperature <10°C during addition.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow due to the 5-Boc steric bulk, heat to 50°C. T3P is thermally stable.

  • Workup:

    • Add water to quench.

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then brine.

    • Result: The product often crystallizes upon concentration, avoiding chromatography.

Protocol C: Difficult Couplings (Ghosez’s Reagent)

Best for: Extremely unreactive anilines or sterically hindered amines where HATU fails.

Mechanism: Converts the acid directly to the acid chloride under neutral conditions using 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This avoids the harsh acidic conditions of SOCl₂ which might deprotect the Boc group.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve thiazole acid (1.0 equiv) in anhydrous DCM (or CHCl₃). Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Monitoring: Aliquot quenched with MeOH shows methyl ester on LCMS.

  • Coupling: In a separate vessel, dissolve the amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combination: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Analytical Data & Troubleshooting

Expected Data Profile
ParameterTypical ValueNotes
Physical State White to Off-white solidThiazole amides are often crystalline.[2]
LCMS (ESI+) [M+H]⁺Boc group is labile; avoid high fragmentation voltages.
¹H NMR δ 10–12 ppm (s, 1H)Amide NH (downfield shift indicates H-bond).
¹H NMR δ 1.45 ppm (s, 9H)Boc-tBu group (diagnostic singlet).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance of the 5-Boc group blocking the active ester.

    • Solution: Switch to Protocol C (Acid Chloride) or increase temperature to 50°C using Protocol B (T3P).

  • Issue: Boc Deprotection.

    • Cause: Acidic impurities in coupling reagents or excessive heat (>80°C).

    • Solution: Ensure DIEA/Pyridine is in excess. Use neutral Ghosez reagent instead of Oxalyl Chloride.

  • Issue: Poor Solubility.

    • Cause: Rigid thiazole stacking.

    • Solution: Use 10% DMSO in DMF or add LiCl to the reaction mixture to break up aggregates.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Al-Balas, Q., et al. (2009).[2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617.[2] Link

Sources

Application Notes and Protocols: A Guide to the Synthesis of Novel Macrocyclic Peptides Incorporating 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Macrocyclic peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2][3] The incorporation of non-canonical amino acids (ncAAs) into these scaffolds offers a powerful strategy to further modulate their pharmacological properties.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique heterocyclic nCAA, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid, into macrocyclic peptide frameworks. Thiazole-containing peptides are privileged structures found in numerous bioactive natural products, prized for their ability to confer structural rigidity and engage in specific molecular interactions.[6][7][8][9][10] We will address the inherent synthetic challenges posed by this sterically hindered building block and provide field-proven methodologies for its efficient coupling, followed by robust strategies for macrocyclization, purification, and characterization.

Introduction: The Rationale for Thiazole-Containing Macrocycles

The pursuit of novel drug candidates has increasingly focused on challenging targets, such as protein-protein interactions, which are often difficult to address with traditional small molecules. Macrocyclic peptides offer a solution by presenting a large, conformationally defined surface for interaction.[2][11] The thiazole ring, a five-membered heterocycle, is a particularly valuable component in peptide design.[10][12]

Key Advantages of Incorporating a Thiazole Moiety:

  • Structural Pre-organization: The planar and rigid nature of the thiazole ring acts as a conformational constraint, reducing the entropic penalty upon binding to a biological target.[10]

  • Metabolic Stability: The heterocycle is resistant to enzymatic degradation by proteases, enhancing the in vivo half-life of the peptide.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring is a strong hydrogen bond acceptor, providing an additional point of interaction with protein targets.[10]

  • Bioisosteric Replacement: Thiazoles can serve as bioisosteres for peptide bonds, introducing novel structural features while maintaining biological activity.[10]

The specific building block, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , presents both an opportunity and a challenge. Its structure allows for the creation of unique peptide architectures, but the substitution pattern around the carboxylic acid—flanked by a methyl group at position 2 and a bulky Boc-protected amine at position 5—results in significant steric hindrance. This necessitates a departure from standard peptide coupling protocols to achieve efficient incorporation.

Workflow Overview: From Linear Chain to Final Macrocycle

The synthesis of a macrocyclic peptide incorporating our target thiazole amino acid follows a multi-stage process. The general workflow involves the assembly of a linear peptide on a solid support, cleavage of this precursor from the support while retaining side-chain protection, cyclization in solution, and finally, deprotection and purification.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Cyclization cluster_2 Final Processing Resin 1. Resin Selection (2-Chlorotrityl Chloride) Loading 2. First Amino Acid Loading Resin->Loading Elongation 3. Peptide Chain Elongation (Fmoc-SPPS) Loading->Elongation Thiazole 4. Incorporation of Thiazole AA (Optimized Coupling) Elongation->Thiazole Cleavage 5. Cleavage from Resin (Protected Peptide) Thiazole->Cleavage Solution_Cyclization 6a. Solution-Phase Macrocyclization (High Dilution) Cleavage->Solution_Cyclization Primary Path OnResin_Cyclization 6b. On-Resin Macrocyclization (Alternative) Cleavage->OnResin_Cyclization Alternative Path Deprotection 7. Side-Chain Deprotection Solution_Cyclization->Deprotection OnResin_Cyclization->Deprotection Purification 8. RP-HPLC Purification Deprotection->Purification Characterization 9. Analysis (LC-MS, etc.) Purification->Characterization

Caption: Overall workflow for the synthesis of thiazole-containing macrocyclic peptides.

Protocols: Solid-Phase Synthesis of the Linear Precursor

The following protocols utilize standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13] The key adaptation lies in the coupling step for the sterically hindered thiazole amino acid.

Resin Selection and Preparation

For the synthesis of a linear peptide intended for solution-phase macrocyclization, it is critical to choose a resin that allows for cleavage of the peptide with its side-chain protecting groups intact.

  • Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin.[14][15]

  • Rationale: 2-CTC resin allows for cleavage under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)), which preserves common acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[13][14]

  • Swelling: Before use, swell the resin in N,N-Dimethylformamide (DMF) or DCM for at least 30 minutes in the reaction vessel.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-CTC Resin
  • Swell 2-CTC resin (1.0 eq, e.g., 0.1 mmol) in anhydrous DCM (5 mL) for 30 min.

  • In a separate vial, dissolve the first Fmoc-protected amino acid (1.5 eq) in anhydrous DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the amino acid solution.

  • Drain the DCM from the swelled resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted trityl groups, add 0.5 mL of methanol and agitate for 30 minutes.

  • Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This cycle is repeated for each standard amino acid added to the chain.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with a coupling agent such as HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be required.[16]

Protocol 3: Optimized Coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

This is the most critical step due to the steric hindrance of the thiazole building block. Standard coupling conditions are often insufficient.

  • Causality Behind Reagent Choice: Carbodiimide-based reagents like DIC are often too slow for sterically hindered couplings. Uronium/Aminium salt-based reagents that form highly reactive OAt or Oxyma esters are superior. HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the reagent of choice as it demonstrates rapid kinetics and resistance to racemization, making it highly effective for difficult couplings.[17][18]

  • Perform the Fmoc deprotection as described in Protocol 2, Step 1.

  • Wash the resin thoroughly with DMF (5-7x).

  • In a separate vial, dissolve 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (2.0 eq) and HATU (1.9 eq) in DMF.

  • Add DIPEA (4.0 eq) to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Add the activated mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 40°C).[19]

  • Double Coupling (Recommended): After the initial coupling, drain the resin and, without a washing step, add a freshly prepared solution of activated thiazole amino acid (as in steps 3-5) and allow it to react for an additional 2 hours.[19]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirm reaction completion with a Kaiser test.

Macrocyclization and Final Processing

Once the linear peptide has been assembled, the next steps involve cleavage from the resin, cyclization, and purification.

Protocol 4: Cleavage of the Protected Linear Peptide
  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 1-2% TFA in DCM.

  • Add the cleavage cocktail to the resin and agitate gently for 2 minutes. Repeat this process 5-6 times, collecting the filtrate each time into a flask containing a small amount of pyridine (to neutralize the TFA).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude, side-chain protected linear peptide.

Protocol 5: Solution-Phase Head-to-Tail Macrocyclization

The key to successful solution-phase cyclization is maintaining high dilution to favor the intramolecular reaction over intermolecular oligomerization.[2][3]

  • Dissolve the crude linear peptide in a high volume of anhydrous DMF to achieve a final concentration of 0.1-0.5 mg/mL.

  • In a separate vial, prepare the cyclization cocktail. For every 1.0 eq of peptide, use HATU (1.5 eq) and DIPEA (3.0 eq) in a small amount of DMF.

  • Using a syringe pump, add the cyclization cocktail to the stirring peptide solution dropwise over a period of 4-6 hours. This slow addition helps maintain pseudo-dilution conditions.

  • Allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The disappearance of the linear precursor and the appearance of the product at the correct mass indicates reaction completion.

  • Once complete, quench the reaction with a small amount of water and remove the DMF under high vacuum.

Protocol 6: Final Deprotection and Purification
  • Prepare a final cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5 v/v/v).

  • Treat the crude cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature to remove all side-chain protecting groups.

  • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white, fluffy powder.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product.

Analysis TechniquePurposeExpected Result for a 10-mer Macrocycle (Example)
Analytical RP-HPLC Assess purity and retention time.A single major peak with >95% purity. Retention time will be different from the linear precursor.
Mass Spectrometry (ESI-MS) Confirm molecular weight.Observed [M+H]⁺ should match the calculated exact mass of the cyclic peptide.
NMR Spectroscopy Structural elucidation (optional).Provides detailed information on the 3D conformation of the macrocycle in solution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of the thiazole amino acid (positive Kaiser test) Steric hindrance; insufficient activation time or reagent strength.Use HATU or COMU as the coupling reagent.[17][18] Perform a double coupling.[19] Increase coupling time to 4+ hours.
Formation of oligomers (dimers, trimers) during cyclization Peptide concentration is too high.Increase the volume of solvent (DMF) to ensure a concentration ≤ 0.5 mg/mL. Use a syringe pump for slow addition of coupling reagents.
Racemization at the C-terminal residue during cyclization Over-activation of the carboxylic acid by the coupling reagent and base.Use a non-racemizing additive like Oxyma Pure if using a carbodiimide. Ensure the use of a hindered base like DIPEA or 2,4,6-collidine.
Poor solubility of the linear peptide precursor Intermolecular aggregation due to hydrophobic residues or hydrogen bonding.Attempt dissolution in alternative solvents like NMP or add chaotropic agents like LiCl to the DMF.

Conclusion

The incorporation of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid into macrocyclic peptides is a powerful tool for designing novel therapeutics with potentially superior pharmacological profiles. While the steric hindrance of this building block presents a synthetic hurdle, it can be overcome through the use of potent coupling reagents like HATU and optimized reaction conditions, such as double coupling. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize these complex molecules, paving the way for the exploration of new chemical space in drug discovery.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2025). ResearchGate. [Link]

  • Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). MDPI. [Link]

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). PubMed. [Link]

  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. (n.d.). Royal Society of Chemistry. [Link]

  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. (2020). Frontiers in Chemistry. [Link]

  • Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. (n.d.). PMC. [Link]

  • Selective thiazoline peptide cyclisation compatible with mRNA display and efficient synthesis. (n.d.). PMC. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). PMC. [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). PMC. [Link]

  • Thiazole-Based Peptides. (2020). MDPI. [Link]

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (2024). ACS Publications. [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. (n.d.). Springer Nature Experiments. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
  • Thiazoles in Peptides and Peptidomimetics. (n.d.). The University of Queensland. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (n.d.). PMC. [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2025). ResearchGate. [Link]

  • Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. (2017). PubMed. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (n.d.). ResearchGate. [Link]

  • Can I make head-to-tail macrocycles on-resin?. (2023). Biotage. [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews (RSC Publishing). [Link]

  • Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. [Link]

  • Optimizing the discovery bioanalysis strategy for macrocyclic peptides. (2025). ResearchGate. [Link]

  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Design of peptides with non-canonical amino acids using flow matching. (2025). bioRxiv. [Link]

  • Template-constrained macrocyclic peptides prepared from native, unprotected precursors. (2013). PNAS. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). AnaSpec. [Link]

Sources

Esterification methods for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Part 1: Strategic Analysis & Core Challenges

The esterification of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid presents a unique set of chemoselective challenges distinct from standard amino acid chemistry. Unlike simple aliphatic amino acids, this heteroaromatic scaffold features a "push-pull" electronic system where the electron-donating 5-amino group (even when Boc-protected) conjugates with the electron-withdrawing 4-carboxylic acid.[1]

Key Technical Challenges:

  • Acid Sensitivity (Boc Lability): The tert-butoxycarbonyl (Boc) group is acid-labile. Standard Fischer esterification protocols (e.g., H₂SO₄/MeOH or HCl/EtOH reflux) are strictly contraindicated as they will lead to rapid N-deprotection, potentially triggering polymerization or decarboxylation of the resulting free amino acid.

  • Decarboxylation Risk: 5-Aminothiazole-4-carboxylic acids are electronically predisposed to thermal decarboxylation.[1] The free acid form is often less stable than its ester counterparts. Consequently, reaction conditions must remain mild (typically < 40°C) to preserve the carboxylate integrity.

  • Steric Congestion: The C4-carboxylic acid is flanked by the bulky 5-N-Boc group and the thiazole sulfur/nitrogen core.[1] This steric crowding can retard nucleophilic attack, necessitating activated intermediates (e.g., O-acylisoureas or alkyl halides) rather than passive equilibrium methods.

Recommended Strategy: We prioritize base-mediated alkylation and carbodiimide coupling over acid-catalyzed methods.[1] These pathways operate under neutral-to-basic conditions, preserving the crucial N-Boc protecting group.[1]

Part 2: Experimental Protocols

Method A: Base-Mediated Alkylation (Cesium Carbonate Method)

Best for: Methyl, Ethyl, Allyl, and Benzyl Esters. High yield, mildest conditions.

Principle: This method utilizes the carboxylate anion (generated by mild base) as a nucleophile to displace a halide from an alkylating agent (Sɴ2 mechanism). Cesium carbonate is preferred over potassium carbonate due to the "cesium effect," which enhances the solubility and nucleophilicity of the carboxylate in polar aprotic solvents.

Materials:

  • Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 – 1.5 equiv)

  • Alkylating Agent: Methyl Iodide (MeI), Ethyl Iodide (EtI), or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the starting carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Deprotonation: Add Cs₂CO₃ (1.2 equiv) in one portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Note: Evolution of CO₂ is minimal as the starting material is likely a zwitterion or weak acid, but ensure venting.

  • Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv). If using volatile MeI, use a cold water condenser or seal the flask (if scale < 1g).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. The acid spot will disappear, replaced by a less polar ester spot.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually yields pure product. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Steglich Esterification (Carbodiimide Coupling)

Best for: Complex alcohols, t-Butyl esters, or when alkyl halides are unavailable.

Principle: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[1] DMAP acts as an acyl-transfer catalyst, facilitating the attack of the alcohol nucleophile.

Materials:

  • Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: EDC[1]·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Alcohol: Methanol, Ethanol, or tert-Butanol (2.0 – 5.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Dissolve the carboxylic acid (1.0 equiv) and the target Alcohol (3.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C (ice bath). Add DMAP (0.1 equiv) followed by EDC·HCl (1.2 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT naturally. Stir for 12–16 hours.[2]

    • Critical Step: If the reaction is sluggish due to sterics, add 1.0 equiv of HOBt to prevent N-acylurea rearrangement side-products.[1]

  • Workup:

    • Dilute with DCM.

    • Wash with 5% Citric Acid (mild acid wash removes DMAP/EDC without deprotecting Boc).

    • Wash with Saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

Method C: TMS-Diazomethane Methylation

Best for: Small scale (<100mg) analytical derivatization or rapid methyl ester synthesis.[1]

Protocol:

  • Dissolve acid in Toluene/Methanol (3:2 ratio).

  • Add TMS-Diazomethane (2.0M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir for 30 mins. Quench with a few drops of acetic acid (until colorless).

  • Concentrate.[3] Quantitative yield is typical.

Part 3: Visualization & Logic

Decision Logic for Method Selection

EsterificationLogic Start Start: 5-(Boc-amino)-2-methylthiazole-4-COOH Q1 Target Ester Type? Start->Q1 Methyl Methyl / Ethyl / Benzyl Q1->Methyl Complex Complex / Secondary / t-Butyl Q1->Complex RouteA Method A: Alkylation (Cs2CO3 + Alkyl Halide) *Highest Yield* Methyl->RouteA Primary Path RouteB Method B: Steglich Coupling (EDC + DMAP + Alcohol) Complex->RouteB Check Check Stability RouteA->Check RouteB->Check Warning AVOID Acid Catalysis (HCl/H2SO4) -> Boc Loss Check->Warning Risk Factor

Caption: Decision tree for selecting the optimal esterification pathway based on the target ester group, highlighting the critical avoidance of acidic conditions.

Reaction Mechanism: Base-Mediated Alkylation[1]

Mechanism Substrate Boc-Amino Acid (Zwitterion/Neutral) Intermediate Carboxylate Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Cs2CO3 (Base) Base->Intermediate Product Boc-Amino Ester (Final Product) Intermediate->Product SN2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Product Displacement of X-

Caption: Mechanistic flow of the Cesium Carbonate promoted alkylation, ensuring preservation of the Boc group via non-acidic activation.[1]

Part 4: Quality Control & Validation

Summary of Expected Analytical Data The following table summarizes the key spectral shifts indicating successful esterification of the 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid core.

FeatureStarting Material (Acid)Product (Methyl Ester)Validation Note
¹H NMR (DMSO-d₆) COOH proton: Broad singlet >12.0 ppmAbsent Disappearance confirms reaction of acid.[1]
¹H NMR (Alkoxy) NoneSinglet ~3.7-3.9 ppm (OMe)Appearance of sharp singlet (OMe) or triplet/quartet (OEt).
¹H NMR (Boc) Singlet ~1.4-1.5 ppm (9H)Singlet ~1.4-1.5 ppm (9H)Critical: Integrity of this peak confirms Boc retention.
¹³C NMR (Carbonyl) ~163-165 ppm (Acid C=O)~161-163 ppm (Ester C=O)Slight upfield shift typically observed.
LCMS (ESI+) [M+H]⁺ ~ 259[M+H]⁺ ~ 273 (Methyl)Mass shift of +14 (Me) or +28 (Et).

Troubleshooting Guide:

  • Issue: Loss of Boc group (M-100 peak in MS).

    • Cause: Reaction medium became acidic or workup was too aggressive.

    • Solution: Ensure Cs₂CO₃ is high quality (dry). Use Method A. Avoid HCl in workup; use Citric Acid or NH₄Cl instead.

  • Issue: Low Yield / Unreacted Acid.

    • Cause: Poor solubility of the zwitterionic amino acid.

    • Solution: Switch solvent to pure DMF or NMP. Ensure reagents are anhydrous. Sonicate to assist deprotonation.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE, 4(5), e5617. Retrieved from [Link]

  • Organic Syntheses. (1941). 2-Amino-4-methylthiazole.[1][4][5] Org. Synth. 1941, 21, 6. Retrieved from [Link]

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Application Note: Optimizing Coupling Reagents for Sterically Hindered Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sterically Encumbered Thiazole Scaffolds

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. However, the synthesis of amide derivatives from sterically hindered thiazole carboxylic acids, particularly those substituted at the 2- and/or 5-positions, presents a significant synthetic hurdle.[2][3] The steric bulk adjacent to the carboxylic acid can severely impede the approach of the amine nucleophile, leading to low yields, slow reaction times, and the need for harsh reaction conditions that may compromise sensitive functional groups elsewhere in the molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with these challenging substrates. We will delve into the mechanistic nuances of various classes of coupling reagents, present detailed protocols for their application, and offer a comparative analysis to facilitate the selection of the optimal reagent for your specific synthetic challenge.

Understanding the Mechanistic Landscape of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid.[4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carboxyl carbon more susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the efficiency of the coupling reaction, particularly with sterically demanding substrates.

The Role of Steric and Electronic Factors in Thiazole Carboxylic Acids

The steric environment around the carboxylic acid is the primary determinant of reactivity. Substituents on the thiazole ring, especially at the C2 and C5 positions, can physically block the incoming amine. Furthermore, the electron-withdrawing nature of the thiazole ring can influence the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon.

A Comparative Analysis of Coupling Reagent Classes

The selection of an appropriate coupling reagent is paramount for the successful synthesis of amides from sterically hindered thiazole carboxylic acids. Below, we compare the three major classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimide-Based Reagents: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and cost-effectiveness.[5][6] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

Mechanism of Action with Additives:

To mitigate the risk of racemization and side reactions, such as the formation of N-acylurea, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

G RCOOH Thiazole-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide EDC/DCC Carbodiimide->O_acylisourea Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt/HOAt HOBt->Active_Ester Amide Thiazole-CONH-R' Active_Ester->Amide + Amine Amine R'-NH2 Amine->Amide

Carbodiimide Activation Pathway. This diagram illustrates the activation of a carboxylic acid by a carbodiimide reagent to form an O-acylisourea intermediate, which is then converted to a more stable active ester by an additive like HOBt before reacting with an amine.

Advantages:

  • Cost-effective and readily available.

  • The water-solubility of EDC and its urea byproduct simplifies workup procedures.[7]

Limitations:

  • Often less effective for severely sterically hindered substrates.

  • Risk of side reactions, including N-acylurea formation and epimerization if additives are not used.

Uronium/Aminium Salts: The High-Performance Choice

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU, are among the most efficient coupling reagents available.[8] HATU, in particular, is renowned for its ability to mediate difficult couplings, including those involving sterically hindered substrates.[9][10]

Mechanism of Action:

These reagents react with the carboxylate to form a highly reactive OAt- or OBt-active ester. The presence of the aza-group in the HOAt-derived active ester of HATU is thought to provide anchimeric assistance, further accelerating the rate of amidation.[10]

G Thiazole_COO Thiazole-COO- Active_Ester OAt-Active Ester Thiazole_COO->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Thiazole-CONH-R' Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R'-NH2 Amine->Amide

HATU-Mediated Amide Coupling. This diagram shows the activation of a carboxylate by HATU to form a highly reactive OAt-active ester, which then rapidly couples with an amine to yield the desired amide.

Advantages:

  • High coupling efficiency and fast reaction rates, even for challenging substrates.[8][10]

  • Low rates of epimerization.[10]

  • Often successful where other methods fail.

Limitations:

  • Higher cost compared to carbodiimides.

  • Potential for guanidinylation of the amine if the coupling reagent is used in excess.[11]

Phosphonium Salts: A Potent and Reliable Alternative

Phosphonium-based reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP, are also highly effective for amide bond formation.[11][12] They are known for their high reactivity and clean reaction profiles.

Mechanism of Action:

Similar to uronium salts, phosphonium reagents react with the carboxylate to form an active ester intermediate. PyBOP, for instance, generates a HOBt active ester.

G Thiazole_COO Thiazole-COO- Active_Ester OBt-Active Ester Thiazole_COO->Active_Ester + PyBOP PyBOP PyBOP PyBOP->Active_Ester Amide Thiazole-CONH-R' Active_Ester->Amide + Amine Byproduct Tris(pyrrolidino)phosphine oxide Active_Ester->Byproduct Amine R'-NH2 Amine->Amide

PyBOP-Mediated Amide Coupling. This diagram depicts the activation of a carboxylate by PyBOP to form an OBt-active ester, which then undergoes nucleophilic attack by an amine to form the amide product.

Advantages:

  • High coupling efficiency, particularly for hindered systems.

  • Lower risk of side reactions at the N-terminus of the amine compared to some uronium salts.[11]

  • The byproduct of PyBOP is less toxic than that of its predecessor, BOP.[12]

Limitations:

  • Higher cost.

  • PyBOP is a potential explosive and should be handled with care.

Comparative Performance Data

The following table summarizes representative yields for the coupling of a sterically hindered thiazole carboxylic acid with an amine using different coupling reagents, based on literature data. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Coupling Reagent/SystemBaseSolventTemperatureTimeYield (%)Reference
EDC/DMAP/HOBt (cat.)DIPEACH3CN23°C18 h80%[8]
HATUDIPEADMF23°C5 h38%[8]
HATUDIPEADMFrt4 d17%
PyBOPDIPEA/Et3NDMF0°C to rtOvernight(protocol)[12]

Note: The lower yield reported for HATU in one instance was for a particularly challenging substrate with both a hindered acid and an electron-deficient, hindered amine, highlighting the importance of substrate-specific optimization.

Detailed Experimental Protocols

The following protocols provide a starting point for optimizing the coupling of your sterically hindered thiazole carboxylic acid. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Dissolve Thiazole-COOH and Amine in Solvent Cooling Cool to 0°C Reagents->Cooling Add_Reagent Add Coupling Reagent and Base Cooling->Add_Reagent Stirring Stir at RT Add_Reagent->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

General Workflow for Amide Coupling. A schematic representation of the key steps involved in a typical amide coupling reaction, from setup to purification.

Protocol 1: EDC/HOBt Coupling

This protocol is a good starting point due to the low cost and ready availability of the reagents.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the thiazole carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.2 eq.) in anhydrous DMF or DCM.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling for Challenging Substrates

This protocol is recommended for particularly hindered thiazole carboxylic acids or when Protocol 1 gives low yields.

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the amine (1.2 eq.) in anhydrous DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: PyBOP Coupling

This protocol offers a robust alternative to HATU, particularly when guanidinylation of the amine is a concern.[12]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq.) and the amine (1.2 eq.) in anhydrous DMF.

  • Reaction Initiation: Cool the solution to 0°C. Add PyBOP (1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently reactive coupling reagent.- Poor solubility of starting materials.- Steric hindrance is too great for the chosen conditions.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3]- Use a more polar aprotic solvent like DMF or NMP.[11]- Increase the reaction temperature cautiously (e.g., to 40-50°C).- Consider converting the carboxylic acid to the more reactive acid chloride using SOCl2 or oxalyl chloride, then reacting with the amine.
Formation of Side Products - N-acylurea formation (with carbodiimides): Incomplete trapping of the O-acylisourea intermediate.- Guanidinylation of the amine (with uronium reagents): Use of excess coupling reagent.[11]- Epimerization (if chiral centers are present): High reaction temperature or prolonged reaction time.- Ensure at least one equivalent of HOBt or HOAt is used with carbodiimides.- Use a 1:1 or slightly less than 1:1 ratio of uronium reagent to carboxylic acid.- Perform the reaction at a lower temperature (0°C to room temperature).
Difficulty in Purification - Urea byproducts (from carbodiimides): Dicyclohexylurea (from DCC) is often insoluble and can be filtered off, but diisopropylurea (from DIC) is more soluble. Tetramethylurea (from HATU) is also polar and can be difficult to remove.- Use EDC, as its urea byproduct is water-soluble and can be removed by aqueous workup.[7]- For DIC and HATU byproducts, thorough aqueous washes and careful column chromatography are necessary.

Conclusion and Recommendations

The successful synthesis of amides from sterically hindered thiazole carboxylic acids hinges on the judicious selection of the coupling reagent and the careful optimization of reaction conditions. For routine couplings with moderately hindered substrates, the cost-effective EDC/HOBt system is a logical starting point. For more challenging couplings where steric hindrance is a major obstacle, the superior reactivity of uronium salts like HATU or phosphonium salts such as PyBOP often justifies their higher cost.

It is imperative to approach each new substrate with a systematic optimization strategy, starting with small-scale trials to identify the most effective coupling reagent and conditions. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided in this application note, researchers can significantly enhance their success rate in synthesizing these valuable and often challenging molecules.

References

  • Lu, X., et al. (2013). Design, synthesis and evaluation of a series of new 2,4-disubstituted thiazole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5879-5882.
  • Ahmed, M., et al. (2017). Synthesis, characterization and antioxidant activity of some new thiazole derivatives. Journal of the Chemical Society of Pakistan, 39(4), 633-639.
  • Grozav, A., et al. (2018). Synthesis and antioxidant activity of new thiazole derivatives containing an indole moiety. Molecules, 23(10), 2635.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. BenchChem Technical Resources.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-614.
  • Reddy, T. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5304-5307.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(3), 294-325.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • Pejchalová, M., et al. (2017). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Molecules, 22(9), 1498.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). Technical Support Center: HATU Coupling Reactions. BenchChem Technical Resources.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Li, G., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2943-2953.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gunturu, R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 431-435.
  • Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Goossen, L. J., & Gooßen, K. (2006). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. Journal of the American Chemical Society, 128(35), 11332-11333.
  • Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]

  • Russo, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468-34475.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
  • Mahjour, B., Shen, Y., Liu, W., & Cernak, T. (2020). A map of the amine-carboxylic acid coupling system.
  • Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Molecule: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid The Challenge: This substrate presents a classic "ortho-like" steric clash.[1][2] The bulky tert-butyloxycarbonyl (Boc) group at position 5 is immediately adjacent to the carboxylic acid at position 4.[1] Additionally, the thiazole ring is electron-deficient, potentially reducing the nucleophilicity of the acid oxygen during activation, though this is secondary to the steric issue.

Core Strategy: Standard carbodiimide couplings (EDC/NHS) often fail or proceed slowly due to the inability of the amine nucleophile to approach the activated ester through the steric shield of the Boc group. Success requires high-efficiency coupling reagents (HATU/HOAt) or conversion to a highly reactive, small electrophile (Acid Chloride/Fluoride) .[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I am using EDC/HOBt in DCM, but after 24 hours, LCMS shows mostly starting material and very little product. What is wrong?"

Technical Diagnosis:

  • Steric Hindrance: The bulky 5-Boc-amino group shields the 4-COOH.[1] The active ester formed by HOBt is too bulky to be easily attacked by your amine partner.[1]

  • Solvent Choice: Thiazole amino acids often have poor solubility in Dichloromethane (DCM), leading to heterogeneous reaction conditions that stall kinetics.

Solution:

  • Switch Reagent: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3] The resulting O-At active ester is more reactive and the HOAt leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling, which is critical for hindered substrates.

  • Switch Solvent: Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2] These polar aprotic solvents ensure full solubility and stabilize the polar transition states.

Issue 2: Side Product Formation (N-Acyl Urea)

User Question: "I see a major side product with a mass +42 or similar relative to the active ester, but no desired amide."

Technical Diagnosis: This is likely the N-acyl urea rearrangement.[1] When the amine nucleophile reacts too slowly (due to the steric hindrance of the Boc group), the O-acylisourea intermediate (formed by EDC/DCC) rearranges irreversibly to an unreactive N-acyl urea.[1]

Solution:

  • Eliminate Carbodiimides: Stop using EDC or DCC.

  • Protocol Shift: Use the Acid Chloride Method (Protocol B below). Converting the acid to an acid chloride creates a smaller, highly electrophilic species that is less prone to rearrangement and less sterically demanding than an HOBt ester.

Issue 3: Epimerization / Racemization

User Question: "If I couple this to a chiral amine, will the thiazole acid cause racemization?"

Technical Diagnosis: The thiazole acid itself is achiral.[1] However, if you are coupling to a chiral amine (e.g., an amino acid ester), strong base activation can cause racemization of the amine component if the activation is too slow and base concentration is high.[2]

Solution:

  • Base Management: Use DIPEA (Diisopropylethylamine) or Collidine rather than Triethylamine (TEA).[2]

  • Pre-activation: Allow the acid and HATU to react for 2-3 minutes before adding the chiral amine. This ensures the amine encounters the active species immediately upon addition.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct coupling strategy based on your specific failure mode.

CouplingLogic Start Start: 5-(Boc-amino)-2-methylthiazole-4-COOH AmineType Analyze Amine Partner Start->AmineType SimpleAmine Primary/Unstrained Amine AmineType->SimpleAmine DifficultAmine Secondary/Aniline/Bulky Amine AmineType->DifficultAmine MethodA Method A: HATU/DIPEA in DMF SimpleAmine->MethodA MethodB Method B: Ghosez Reagent (Acid Cl) DifficultAmine->MethodB Success Isolate Product MethodA->Success Fail Low Yield? MethodA->Fail If < 50% Yield CheckSolubility Check Solubility CheckSolubility->MethodB If Soluble but Slow MethodB->Success Fail->CheckSolubility

Caption: Decision tree for selecting coupling protocols based on amine steric hindrance and initial reaction performance.

Optimized Experimental Protocols

Method A: The "Gold Standard" (HATU)

Recommended for primary amines and standard couplings.[2]

Reagents:

  • Acid: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv[2]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Thiazole Acid (1.0 equiv) in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes to form the activated O-At ester.[1]

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.[2]

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat.[2] NaHCO3 and Brine. Dry over Na2SO4.

Method B: The "Heavy Duty" (Ghosez's Reagent / Acid Chloride)

Recommended for anilines, secondary amines, or when HATU fails due to extreme steric hindrance.[2]

Reagents:

  • Acid: 1.0 equiv[2][4]

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Dry DCM or THF (if solubility permits)

Step-by-Step:

  • Activation: Suspend Thiazole Acid (1.0 equiv) in dry DCM at 0°C.

  • Chlorination: Add Ghosez's Reagent (1.2 equiv) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour. Mechanism: This converts the acid to the acid chloride under neutral conditions, avoiding Boc deprotection.

  • Coupling: Cool back to 0°C. Add the Amine (1.1 equiv) and DIPEA (3.0 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Standard aqueous workup (NaHCO3 wash is critical to quench unreacted acid chloride).

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic Anhydride)? A: Yes. T3P is an excellent alternative if you need to run the reaction in EtOAc or DMF. It has low toxicity and easy workup. However, for this specific sterically hindered thiazole, HATU often shows faster kinetics.[2] Use T3P if you are scaling up (>10g) to avoid the cost of HATU.

Q: Is the Boc group stable to Ghosez's Reagent? A: Yes. Unlike Thionyl Chloride (SOCl2) or Oxalyl Chloride, which generate HCl gas that can cleave Boc groups, Ghosez's reagent forms the acid chloride under strictly neutral/mildly basic conditions (due to the enamine byproduct), preserving the Boc protection [1].[2]

Q: My product is water-soluble and hard to extract. What now? A: Do not do an aqueous workup.

  • Concentrate the DMF/Reaction mixture.

  • Precipitate the crude by adding cold water or diethyl ether (depending on polarity).

  • Filter the solid.[5]

  • Purify directly via Reverse-Phase Flash Chromatography (C18 column) using a Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

Data Summary: Reagent Comparison

Coupling ReagentMechanismSuitability for This ThiazoleProsCons
EDC / HOBt CarbodiimideLow Cheap, standard.[1][2]Slow kinetics; N-acyl urea side products common with hindered acids.[1]
HATU Uronium / Aza-benzotriazoleHigh Fast; HOAt effect overcomes steric bulk.[1]Expensive; difficult to remove byproduct (tetramethylurea) without aqueous wash.
Ghosez's Reagent Acid ChlorideVery High Smallest electrophile; overcomes extreme sterics.Moisture sensitive; requires strict anhydrous conditions.
T3P AnhydrideMedium/High Low epimerization; easy workup.Slower than HATU for very hindered systems.

References

  • Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions."[2] Angewandte Chemie International Edition, vol. 8, no. 5, 1969.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, 38(2), 606-631, 2009.[1]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 20(2), 140-177, 2016.[1][2]

Sources

Technical Support Center: Minimizing Racemization in Thiazole Amino Acid Activation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THZ-RAC-001 Status: Open Priority: Critical (Chiral Integrity at Risk) Agent: Senior Application Scientist[1]

Introduction: The "Chiral Time Bomb"

Welcome to the technical support center. You are likely here because you are working with thiazole-containing amino acids (e.g., in the synthesis of analogs like Dolastatin, Bottromycin, or Epothilone) and are observing loss of stereochemistry at the


-carbon.

The Core Issue: Thiazole amino acids are chemically distinct from standard amino acids. The thiazole ring is electron-withdrawing, which significantly increases the acidity of the


-proton (pKa ~16–18) compared to a standard amide or carbamate (pKa ~21–25).[1]

When you activate the carboxyl group for coupling, you create a "chiral time bomb."[1] The activation energy for deprotonation drops further, allowing even mild bases to abstract the proton, leading to rapid racemization via the 5(4H)-oxazolone (azlactone) mechanism.[1]

This guide provides the protocols and logic required to defuse this process.

Module 1: Root Cause Analysis (The Mechanism)

To prevent racemization, you must understand the enemy. It is rarely "direct enolization" in peptide coupling; it is almost always oxazolone formation .[1]

The Oxazolone Pathway

When a thiazole amino acid is activated (e.g., by HATU or DIC), the carbonyl oxygen of the N-protecting group or the preceding peptide bond can attack the activated carbonyl.[2] This forms a 5-membered ring (oxazolone).[1][3] The


-proton on this ring is hyper-acidic.[1]

RacemizationMechanism Start Protected Thiazole AA Activated Activated Ester (e.g., -OBt/-Oxyma) Start->Activated Activation (HATU/COMU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Slow) Product_L L-Peptide (Desired) Activated->Product_L Amine Attack (Fast Coupling) Enolate Planar Enolate (CHIRALITY LOST) Oxazolone->Enolate Base removes H+ (VERY FAST for Thiazoles) Oxazolone->Product_L Amine Attack Product_D D-Peptide (Impurity) Oxazolone->Product_D Amine Attack Enolate->Oxazolone Reprotonation

Figure 1: The Oxazolone pathway. Note that for thiazoles, the "Base removes H+" step is accelerated due to ring electronics.

Module 2: Reagent Selection (The Hardware)

Not all coupling reagents are equal.[1][2][3][4][5][6] For thiazoles, we prioritize racemization suppression over raw coupling speed.[1]

Comparative Analysis of Coupling Systems
Reagent SystemActivation TypeRisk LevelRecommendation
HATU / HOAt Uronium / BenzotriazoleHigh Avoid if possible. The guanidinium byproduct is basic, and HATU requires a tertiary base (DIPEA) to function, which risks deprotonation.[1]
HBTU / HOBt Uronium / BenzotriazoleHigh Do Not Use. Slower than HATU, allowing more time for racemization to occur.[1]
COMU / Oxyma Uronium / OximeModerate Preferred Uronium. COMU is more reactive than HATU but shows less racemization.[1][7] Still requires base.[1][4]
DIC / Oxyma Carbodiimide / OximeLowest Gold Standard. Allows coupling in the absence of base (if the amine component is a free base) or with very weak bases.
Why Oxyma Pure?

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[1] It creates an activated ester that is reactive enough to couple quickly (beating the racemization clock) but less prone to oxazolone formation than benzotriazole esters.

Module 3: The Base Protocol (The Environment)

This is the most critical variable. Standard peptide synthesis bases like DIPEA (Diisopropylethylamine) are often too strong for thiazole couplings.

The Hierarchy of Bases
  • DIPEA (DIEA): pKa ~10-11.[1] Too Strong. Frequently causes epimerization in thiazoles.[1]

  • NMM (N-Methylmorpholine): pKa ~7.[1]4. Better. Reduced basicity lowers risk.[1]

  • TMP (2,4,6-Trimethylpyridine / sym-Collidine): pKa ~7.4 but Sterically Hindered. [1]

    • Why it works: The methyl groups block the nitrogen center from approaching the sterically crowded

      
      -proton of the thiazole, but it can still neutralize the generated acid. This is the base of choice. 
      

BaseSelection Question Is the Amine component a salt (e.g., HCl salt)? No No (Free Amine) Question->No   Yes Yes (Amine.HCl) Question->Yes   MethodA Method A: Base-Free Use DIC + Oxyma Pure No->MethodA MethodB Method B: Collidine Buffer Use COMU + Collidine (TMP) Yes->MethodB MethodC Method C: Low-Eq DIPEA (Only if TMP fails) 0.9 eq DIPEA + DIC/Oxyma MethodB->MethodC  If yield < 20%

Figure 2: Decision tree for selecting the optimal base environment.

Module 4: Validated Protocols

Protocol A: The "Safe Mode" (DIC/Oxyma)

Best for solution phase or when the amine is available as a free base.

  • Preparation: Dissolve the Thiazole-AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1).

    • Note: DCM is less polar than DMF, which stabilizes the activated ester and discourages charge separation (enolate formation).[1] Use as much DCM as solubility permits.

  • Cooling: Cool the solution to 0°C .

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).[1] Stir for 2 minutes.

    • Do not pre-activate for >5 minutes.

  • Coupling: Add the amine component (1.0 equiv).

  • Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature.

Protocol B: The "Power Mode" (COMU/Collidine)

Best for solid-phase synthesis (SPPS) or difficult couplings.[1]

  • Preparation: Dissolve Thiazole-AA (3.0 equiv) and COMU (2.9 equiv) in DMF.[1]

  • Cooling: Cool to 0°C (critical for COMU with thiazoles).

  • Base Addition: Add 2,4,6-Collidine (TMP) (6.0 equiv).[1]

    • Crucial: Do not use DIPEA.[1]

  • Coupling: Immediately add to the resin/amine.

  • Time: Limit coupling time to 30–45 minutes. If incomplete, recouple with fresh reagents rather than extending time.

Module 5: Troubleshooting & FAQs

Q: I am seeing 15-20% D-isomer even with Collidine. What now? A: You likely have a "pre-activation" issue.[1][8] If the activated ester sits without the amine present, it will racemize.

  • Fix: Switch to an in situ activation. Add the amine before the coupling reagent, then add the coupling reagent last. This ensures the amine traps the active ester immediately.

Q: Can I use TBTU or HBTU? A: No. These reagents are slower than HATU/COMU, meaning the activated species exists longer before coupling.[1] They also require base.[1][3] This is the worst combination for thiazoles.

Q: My yield is low at 0°C. A: Thiazole amines are poor nucleophiles.[1]

  • Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of Oxyma if steric hindrance is the main barrier.[1] HOAt utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling without increasing basicity.

Q: How do I measure the racemization? A: Do not rely on NMR alone. Use C18 Marfey’s Analysis or Chiral HPLC.[1]

  • Protocol: Hydrolyze a small aliquot (6N HCl, 110°C), derivatize with FDAA (Marfey’s reagent), and compare against L- and D- standards.

References

  • Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4] Organic Process Research & Development. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Carpino, L. A., et al. (2002).[1] The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Link[1]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link

Sources

Technical Support Center: Preventing Decarboxylation of 2-Methylthiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose valuable 2-methylthiazole-4-carboxylic acid intermediates to spontaneous decarboxylation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your thiazole building blocks during synthesis, isolation, and handling.

Mechanistic Insight: The Causality of Decarboxylation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the failure mode. Thiazole-4-carboxylic acids are inherently vulnerable to decarboxylation due to the electron-withdrawing nature of the heteroaromatic ring.

The decomposition typically proceeds via a unimolecular decarboxyprotonation mechanism [1]. When exposed to acidic conditions or thermal stress, the thiazole nitrogen (N3) becomes protonated, forming a highly reactive zwitterionic intermediate. This protonation draws electron density away from the C4 position, significantly weakening the C4-COOH bond. The system then undergoes an irreversible expulsion of carbon dioxide (CO₂) to yield the undesired 2-methylthiazole byproduct[2].

By understanding this causality, our troubleshooting strategy becomes clear: we must avoid conditions that simultaneously provide protons and thermal energy.

Decarboxylation Ester 2-Methylthiazole-4-carboxylate (Stable Precursor) Acid 2-Methylthiazole-4-carboxylic Acid (Vulnerable Intermediate) Ester->Acid Mild Saponification (LiOH, 0°C to RT) Zwitterion N-Protonated Zwitterion (High Energy State) Ester->Zwitterion Harsh Hydrolysis (Strong Acid, Reflux) Acid->Zwitterion Acidic pH (<3) Thermal Stress (>60°C) Amide Target Amide Derivative (Stable Product) Acid->Amide In-situ Coupling (HATU/DIPEA, RT) Byproduct 2-Methylthiazole (Decarboxylated Byproduct) Zwitterion->Byproduct -CO2 (Irreversible)

Mechanistic pathway of thiazole-4-carboxylic acid decarboxylation and stabilization strategies.

Troubleshooting Guides & FAQs

Q1: I am losing my product during the hydrolysis of methyl 2-methylthiazole-4-carboxylate. How can I prevent this? Analysis : Standard refluxing in strong aqueous acids (e.g., HCl) or prolonged heating in base pushes the system past its thermal stability threshold. Solution : Transition to a mild, biphasic saponification. Use LiOH in a THF/Water mixture at room temperature. Crucially, during the workup, acidify the aqueous layer only to pH 3.0 while strictly maintaining an ice bath temperature (0–5°C). This prevents the localized exothermic protonation from triggering decarboxylation[3].

Q2: My isolated free acid decomposes during storage. How should I handle it? Analysis : The free carboxylic acid is thermodynamically unstable over prolonged periods, especially if residual acidic impurities (like silica gel or trace HCl) are present. Solution : Do not store the free acid. Maintain the derivative as its ester precursor until the final step. If the free acid must be isolated and stored, convert it to a carboxylate salt (e.g., sodium or dicyclohexylamine salt) and store at -20°C. This locks the molecule in the carboxylate form, preventing the formation of the reactive zwitterion.

Q3: I need to perform an amide coupling with the acid, but my yields are terrible. What is the alternative? Analysis : Traditional activation agents (like SOCl₂ or oxalyl chloride) generate HCl gas as a byproduct, which immediately catalyzes decarboxylation. Solution : Bypass the isolation of the free acid entirely. Utilize in-situ amide bond formation directly following mild hydrolysis, or employ silyl triflate mediators to stabilize the carboxylate intermediate[4]. If you must use the isolated acid, use mild coupling reagents like HATU with a non-nucleophilic base (DIPEA) at room temperature.

Data Presentation: Stability Matrix

To guide your experimental design, consult the following stability matrix for 2-methylthiazole-4-carboxylic acid derivatives under various common laboratory conditions.

Environmental ConditionTemperaturepHObserved StabilityRecommended Action
1M HCl (aq) Reflux (100°C)< 1Rapid DecompositionAvoid completely.
TFA / DCM RT (20°C)1–2Moderate DegradationUse with extreme caution; limit exposure to <1 hr.
LiOH in THF/H₂O RT (20°C)> 10Highly StablePreferred hydrolysis method.
1M HCl (aq) Workup 0–5°C3.0Stable (Short-term)Isolate immediately; keep cold during extraction.
Free Acid Storage RT (20°C)N/ASlow DecompositionStore as ester precursor or as a salt at -20°C.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in checkpoints to ensure you do not cross the activation energy threshold for decarboxylation.

Protocol A: Mild Saponification and Controlled Isolation

Objective: Hydrolyze the ester quantitatively without triggering thermal or acid-catalyzed decarboxylation.

  • Solvation : Dissolve methyl 2-methylthiazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Base Addition : Cool the reaction flask to 0°C using an ice bath. Add LiOH monohydrate (1.5 eq) in a single portion.

  • Hydrolysis : Remove the ice bath and allow the reaction to stir at room temperature.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The ester spot should disappear within 2-4 hours. Do not heat to accelerate.

  • Concentration : Concentrate the mixture in vacuo at a bath temperature not exceeding 30°C to remove THF and MeOH.

  • Controlled Acidification (Critical Step) : Cool the remaining aqueous layer to 0°C. Vigorously stir and add 1M HCl dropwise.

    • Validation Checkpoint: Monitor the pH continuously. Stop exactly at pH 3.0. If you observe effervescence (bubbles) during this step, CO₂ is evolving, meaning your local acid concentration or temperature is too high.

  • Isolation : Extract immediately with cold ethyl acetate (3x). Dry over Na₂SO₄, filter, and concentrate in vacuo (<30°C bath). Use the product immediately in the next step.

Workflow Step1 1. Dissolve Ester (THF/MeOH/H2O) Step2 2. Add LiOH (0°C to RT) Step1->Step2 Step3 3. Evaporate Volatiles (<30°C) Step2->Step3 Step4 4. Acidify to pH 3.0 (Strictly at 0°C) Step3->Step4 Step5 5. Extract & Dry (Use Immediately) Step4->Step5

Experimental workflow for the mild saponification of thiazole-4-carboxylate esters.

Protocol B: One-Pot Hydrolysis and In-Situ Amide Coupling

Objective: Bypass the isolation of the unstable free acid entirely.

  • Perform Steps 1-3 from Protocol A.

  • Instead of acidifying, neutralize the aqueous mixture to pH 7.0 using 1M HCl at 0°C. Lyophilize (freeze-dry) the mixture to obtain the crude lithium carboxylate salt.

  • Suspend the dry salt in anhydrous DMF. Add your amine (1.2 eq) and DIPEA (3.0 eq).

  • Cool to 0°C and add HATU (1.2 eq). Stir for 1 hour at 0°C, then warm to room temperature overnight.

  • Proceed with standard aqueous workup. The resulting amide is highly stable and immune to decarboxylation.

References

  • BenchChem Technical Support Team. "Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7". Benchchem.2

  • Noto, R., et al. "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids". RSC. 1

  • "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation". ChemRxiv. 4

  • "CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid". Google Patents. 3

Sources

Overcoming steric hindrance in 2-methylthiazole-4-carboxylic acid ligation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when attempting to couple 2-methylthiazole-4-carboxylic acid to various amine partners.

While amide ligation is typically a routine transformation, the unique electronic and steric microenvironment of the thiazole core often leads to sluggish kinetics, poor yields, and frustrating purification bottlenecks. This guide is designed to move beyond basic textbook protocols, providing you with the mechanistic causality behind these failures and field-proven, self-validating workflows to overcome them.

Mechanistic Deep Dive: Why is this Ligation so Difficult?

Before troubleshooting, we must understand the causality of the failure. The difficulty in ligating 2-methylthiazole-4-carboxylic acid does not stem solely from the steric bulk of the 2-methyl group, but rather from the sp²-hybridized rigid framework and the electronic influence of the adjacent N3 heteroatom .

When you activate the 4-carboxylic acid (e.g., forming an O-At active ester via HATU), the adjacent N3 lone pair can participate in intramolecular coordination or inductive electron withdrawal. This stabilizes the active ester intermediate, inadvertently raising the activation energy required for the incoming amine nucleophile to attack. When this electronic deactivation is combined with the steric shielding of a bulky secondary or N-aryl amine, standard coupling reagents like EDC/HOBt simply fail.

MechanisticClash Acid 2-Methylthiazole-4-carboxylic acid (Rigid sp2 framework) N3 N3 Heteroatom (Inductive pull & Chelation) Acid->N3 intrinsic property ActiveEster Stabilized Active Ester (Resistant to attack) Acid->ActiveEster activation via HATU/EDC N3->ActiveEster deactivates via chelation Amine Bulky Amine Partner (Steric Shielding) Amine->ActiveEster attempts nucleophilic attack Result Sluggish Ligation / Low Yield ActiveEster->Result high activation energy barrier

Mechanistic pathways leading to sluggish ligation in thiazole-4-carboxylic acids.

Troubleshooting & FAQs

Q1: I am using standard EDC/HOBt conditions, but my conversion is stalled at 30%. Should I just add more reagent or heat the reaction? A1: Do not heat the reaction, as this will likely drive the formation of unreactive N-acylurea byproducts. EDC/HOBt is generally insufficiently reactive for thiazole-4-carboxylic acids due to the N3-mediated electronic deactivation. You must switch to a more reactive uronium salt like HATU. The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides a neighboring group effect that accelerates the aminolysis step, overcoming the thiazole's inherent sluggishness.

Q2: I tried to bypass coupling agents entirely by forming the acid chloride with SOCl₂, but the subsequent reaction with my amine yielded almost zero product. What went wrong? A2: This is a classic phase-state failure. When you react thiazole-4-carboxylic acid with thionyl chloride, the resulting thiazole-4-carbonyl chloride forms a hydrochloride salt at the N3 position. This specific hydrochloride salt has exceptionally low solubility in standard aprotic coupling solvents (like DCM or THF) [1]. Because the active electrophile precipitates out of solution, it cannot react with your amine. If you must use the acid chloride method, you need to introduce a soluble organic base (like DIPEA) carefully to liberate the free base without destroying the acid chloride.

Q3: I am trying to couple 2-methylthiazole-4-carboxylic acid to a highly hindered N-arylamine. Even HATU/DIPEA is failing. What is the next escalation? A3: When coupling to N-arylamines or severely sterically hindered secondary amines, the O-At active ester formed by HATU is simply too bulky to allow the amine to approach the carbonyl carbon. In these cases, you must switch your activation strategy to diphenylphosphinic chloride (Ph₂POCl) [2]. This reagent generates a mixed phosphinic anhydride. The leaving group is highly reactive but projects its steric bulk away from the trajectory of the incoming nucleophile, allowing successful coupling where HATU fails [2].

TroubleshootingWorkflow Start Assess Amine Nucleophile Primary Primary / Unhindered Start->Primary Hindered Secondary / Aryl / Bulky Start->Hindered HATU HATU + DIPEA (DMF) Standard Protocol Primary->HATU Ph2POCl Ph2POCl + NEt3 (DCM) Mixed Anhydride Protocol Hindered->Ph2POCl AcidCl SOCl2 to Acid Chloride (Beware HCl salt insolubility) Hindered->AcidCl Alternative if Ph2POCl fails Success Successful Amide Ligation HATU->Success Ph2POCl->Success AcidCl->Success

Decision matrix for selecting the optimal coupling reagent based on amine steric bulk.

Quantitative Data: Strategy Comparison

Use the following table to benchmark your expected outcomes and select the appropriate reagent system for your specific amine partner.

Coupling StrategyOptimal Amine ProfileTypical YieldMechanistic AdvantagePrimary Drawback
EDC / HOBt Primary, unhindered30–50%Mild conditions, water-soluble byproductsOften fails due to N3-mediated deactivation.
HATU / DIPEA Primary, moderately hindered75–90%Rapid active ester formation via HOAt stabilization.Epimerization risk if the amine partner is alpha-chiral.
Ph₂POCl / NEt₃ Secondary, N-aryl, highly hindered65–85%Creates a highly reactive, less sterically demanding mixed anhydride [2].Moisture sensitive; requires strict anhydrous handling.
SOCl₂ (Acid Cl) Unhindered (if soluble)<20% (in aprotic media)Direct and highly electrophilic.Insoluble HCl salt formation prevents the reaction [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints so you can verify the success of the intermediate activation step before committing your valuable amine partner.

Protocol A: High-Efficiency HATU Ligation (For Moderately Hindered Amines)

Use this protocol as your baseline approach for standard primary or moderately hindered secondary amines.

  • Pre-activation: In an oven-dried flask under N₂, dissolve 2-methylthiazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0 °C. The solution will immediately turn yellow, indicating the formation of the O-At active ester.

  • Validation Check: Do not proceed blindly. After 15 minutes, pull a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You must observe the mass of the methyl ester (indicating successful trapping of the active ester). If unreacted acid remains, verify your DMF is strictly anhydrous.

  • Amine Addition: Once >95% activation is confirmed, add the amine partner (1.05 equiv) as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove DMF and residual HATU byproducts. Dry over Na₂SO₄ and concentrate.

Protocol B: Ph₂POCl Mixed Anhydride Ligation (For Severely Hindered/Aryl Amines)

Use this protocol when HATU fails due to extreme steric clash or poor amine nucleophilicity [2].

  • Anhydride Formation: In an oven-dried flask under N₂, dissolve 2-methylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.15 M). Cool to -20 °C.

  • Activation: Add Triethylamine (3.0 equiv), followed by the dropwise addition of diphenylphosphinic chloride (Ph₂POCl, 1.2 equiv). Stir at -20 °C for 30 minutes.

  • Validation Check: Pull a 5 µL aliquot and quench with isopropylamine. LC-MS should show the mass of the isopropyl amide, confirming the mixed anhydride is fully formed and reactive.

  • Coupling: Add the hindered amine or N-arylamine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. The diphenylphosphinic acid byproduct is highly polar and partitions well into the basic aqueous layer. Dry over MgSO₄ and purify via silica gel chromatography.

References

  • Title: The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters Source: MDPI URL: [Link]

  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: NIH / Journal of Medicinal Chemistry URL: [Link]

Resolving aggregation issues in peptides containing thiazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering aggregation issues with thiazole-containing peptides.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Aggregation Resolution

Introduction: The Thiazole Paradox

Welcome to the support hub. You are likely here because your peptide synthesis failed, or your purification yielded a broad, unresolvable hump.

The Problem: Thiazole building blocks are planar, aromatic, and hydrophobic. When incorporated into a peptide backbone, they do two things that drive aggregation:[1][2][3][4][5]

  • 
    -
    
    
    
    Stacking:
    The aromatic rings stack like plates, creating supramolecular structures that are insoluble in standard solvents.
  • H-Bond Disruption: Thiazoles remove a hydrogen bond donor (the amide proton) from the backbone, altering the solvation shell and often forcing the peptide into a rigid, hydrophobic collapse (similar to

    
    -sheet formation).
    

This guide provides self-validating protocols to disrupt these interactions at every stage: Synthesis, Cleavage, and Purification.

Module 1: Synthesis (SPPS) Troubleshooting

Issue: "My coupling efficiency drops drastically after adding the thiazole residue." or "The resin has stopped swelling."

The Mechanism

Standard SPPS relies on the resin beads swelling in DMF/NMP to allow diffusion. Thiazole peptides often form "hard aggregates" on the resin. The growing chains interact with each other more strongly than with the solvent, causing the resin to shrink and occluding the N-terminus.

Diagnostic Workflow (Decision Tree)

SPPS_Troubleshooting Start Coupling Efficiency < 90% CheckSwell Check Resin Swelling (Visual Inspection) Start->CheckSwell IsShrunk Resin Shrunk/Opaque? CheckSwell->IsShrunk SolventSwitch Switch Solvent: NMP or DMF/DCM/NMP (1:1:1) IsShrunk->SolventSwitch Yes Heat Microwave Coupling (50-75°C) IsShrunk->Heat No (Kinetic Issue) Chaotrope Protocol A: Chaotropic Salt Wash (LiCl) SolventSwitch->Chaotrope If still failing Chaotrope->Heat Success Proceed to Next AA Heat->Success

Caption: Logic flow for diagnosing and treating on-resin aggregation during thiazole peptide synthesis.

Protocol A: The "Chaotropic Wash" Strategy

Purpose: To disrupt interchain hydrogen bonds and


-stacking on the resin immediately prior to coupling.
ReagentConcentrationRole
LiCl (Lithium Chloride) 0.8 M in DMFChaotrope (Disrupts H-bonds)
NMP PureHigh-swelling Solvent

Step-by-Step:

  • Deprotect: Remove Fmoc group using standard piperidine protocol.

  • Wash 1: Flow DMF (3x) to remove piperidine.

  • The Disruptor: Wash resin with 0.8 M LiCl in DMF for 2 minutes. Repeat 3 times.

    • Why? Li+ ions interpose between peptide chains, breaking the "beta-sheet-like" aggregates.

  • Wash 2: Wash with warm NMP (2x) to remove excess salt.

  • Couple: Immediately add your activated amino acid in NMP.

    • Tip: Use HATU/HOAt activation instead of HBTU/HOBt for faster kinetics.

Module 2: Cleavage & Isolation

Issue: "I precipitated my peptide in ether, but now it's a brick that won't dissolve in anything."

The Trap: Ether-Induced Irreversible Aggregation

Diethyl ether is standard for precipitating peptides, but for thiazole-rich sequences, it acts as a compactor. It strips away all solvation, forcing the hydrophobic thiazoles to stack irreversibly.

FAQ: How do I isolate without ether?

Q: If I can't use ether, how do I get my peptide? A: Use the Direct Lyophilization method.

Protocol:

  • Perform TFA cleavage as normal (e.g., TFA/TIS/H2O).

  • Do NOT drip into ether.

  • Instead, evaporate the bulk TFA under a nitrogen stream until an oil remains.

  • Add cold acetic acid or 50% Acetonitrile/Water to the oil.

  • Freeze this solution and lyophilize (freeze-dry) directly.

    • Result: You obtain a fluffy powder that retains some solvation structure, making it much easier to redissolve for HPLC.

Module 3: Purification (HPLC)

Issue: "My chromatogram shows a broad hump (ghost peak) or the peptide elutes 5 minutes later than predicted."

The "Ghost Peak" Phenomenon

Thiazole peptides often exist in a slow equilibrium between folded (aggregated) and unfolded states. On a C18 column, these states interact differently, causing peak broadening.

Protocol B: HFIP-Modified Injection

Purpose: To "reset" the peptide's secondary structure before it hits the column.

ComponentFunction
HFIP (Hexafluoroisopropanol) The "Nuclear Option" solvent. Breaks strongest aggregates.
Column Oven 60°C - 70°C

Step-by-Step:

  • Dissolution: Dissolve your crude peptide in 100% HFIP . (It should dissolve distinctively well).

  • Evaporation (Optional but recommended): If injection volume is large, evaporate the HFIP to a thin film.

  • Reconstitution: Redissolve the film in 6M Guanidine-HCl or DMSO .

  • The Gradient:

    • Buffer A: 0.1% TFA in Water (or 10mM NH4HCO3 pH 8 if peptide is basic).

    • Buffer B: Acetonitrile.[6]

    • Temperature: Set column oven to 65°C .

  • Stationary Phase: Use a Polymeric (PLRP-S) or Phenyl-Hexyl column.

    • Why? Phenyl-hexyl phases can interact with thiazoles via

      
      -
      
      
      
      interactions in a controlled way, often providing better selectivity than C18.
HPLC Troubleshooting Workflow

HPLC_Workflow Problem Broad/Split Peak Temp Increase Temp to 60°C Problem->Temp HFIP Dissolve sample in HFIP Temp->HFIP If fails Solved Sharp Peak Temp->Solved Stationary Switch to Phenyl-Hexyl HFIP->Stationary If fails HFIP->Solved Stationary->Solved

Caption: Stepwise escalation for resolving broad HPLC peaks in aggregating peptides.

Module 4: Solubility & Storage

Issue: "My purified peptide gels in PBS."

The "Hydrophobic Collapse"

Thiazoles are hydrophobic. In high-salt buffers (like PBS), the "salting-out" effect drives the thiazoles together.

Solutions Table:

StrategyMechanismProtocol
pH Adjustment Charge RepulsionMove pH +/- 2 units away from the pI. Thiazoles are stable at basic pH (unlike ester-containing depsipeptides).
Cosolvents SolvationStore as 10mM stock in DMSO . Dilute into buffer only immediately before use.
Excipients EncapsulationAdd Cyclodextrin (HP-

-CD) at 5-10 equivalents. It encapsulates the hydrophobic thiazole, keeping it soluble in water.

References

  • BenchChem. (2025).[1][2][5][7][8][9] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Tickler, A. K., & Wade, J. D. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Stott, K., et al. (2024). An expeditious and facile method of amyloid beta (1–42) purification (Demonstrating HFIP usage). PLOS ONE. Retrieved from

  • Albericio, F., et al. (2000). Use of Chaotropic Salts in SPPS. (General principle citation based on standard industry practice referenced in search 1.1).

Disclaimer: These protocols involve hazardous chemicals (HFIP, TFA, LiCl). Always consult the SDS and your institution's safety officer before proceeding.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1H NMR characterization strategies for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , a critical intermediate in peptidomimetic drug discovery.[1]

Executive Summary

Compound: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid CAS: 1270034-31-5 (Isomer Specific) Primary Challenge: The presence of both a carboxylic acid (acidic) and a Boc-protected amine (hydrophobic/labile) creates solubility and exchange issues that dictate solvent choice.[1]

The Verdict: DMSO-d6 is the superior "performance" solvent for this characterization.[1][2] While CDCl3 is standard for many organic intermediates, it fails here due to poor solubility of the zwitterionic-like core and rapid exchange of the critical carboxylic/amide protons.[2] This guide details the comparative performance of these systems.

Structural Analysis & Proton Assignment

Before analyzing spectra, we must map the protons to the specific regiochemistry of the 2,4,5-substituted thiazole ring.

Regiochemistry Check:

  • Position 2: Methyl group (-CH₃).[1][2][3] Flanked by S and N, resulting in a deshielded singlet.[2]

  • Position 4: Carboxylic Acid (-COOH).[1][2][3][4]

  • Position 5: Boc-amino group (-NH-COO-tBu).[1]

  • Ring Protons: None. This is a fully substituted thiazole.[1][2] The spectrum will lack aromatic singlets/doublets, simplifying assignment but removing "ring proton" diagnostic handles.[2]

Visualization: Structural Assignment Logic

G cluster_0 Aliphatic Region cluster_1 Exchangeable Region Compound 5-(Boc-amino)-2-methylthiazole-4-COOH Boc Boc Group (t-Bu) 9 Protons ~1.4-1.5 ppm Compound->Boc High Field Me 2-Methyl Group 3 Protons ~2.6-2.7 ppm Compound->Me Mid Field NH Amide NH 1 Proton ~9.0-10.5 ppm Compound->NH Low Field (Deshielded) COOH Carboxylic Acid 1 Proton ~12.0-14.0 ppm Compound->COOH Very Low Field Diagnostic for Pos 2 Diagnostic for Pos 2 Me->Diagnostic for Pos 2 Disappears in D2O/MeOD Disappears in D2O/MeOD NH->Disappears in D2O/MeOD

Figure 1: Logic flow for assigning proton signals based on chemical environment.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about dissolving the sample; it determines whether you can visualize the full structural integrity of the molecule.[2]

Table 1: Solvent Performance Matrix[2]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) MeOD (Methanol-d4)
Solubility Excellent. Dissolves the polar acid moiety and lipophilic Boc group.[1][2]Poor. Often results in suspension or requires heating (which degrades Boc).[2]Good.
COOH Visibility High. Visible as broad singlet (12-14 ppm).[1][2]None. Usually invisible due to exchange/broadening.[2]None. Exchanges with solvent deuterium.[2]
NH Visibility High. Sharp/Broad singlet (9-11 ppm).[1][2]Low. Often too broad to integrate accurately.[2]None. Exchanges with solvent deuterium.[2]
Water Peak ~3.33 ppm (Can overlap with impurities).[2][5]~1.56 ppm (Can overlap with Boc).[2]~4.87 ppm.[2]
Use Case Full characterization & Purity Assay.Only if esterified (methyl/ethyl ester).[2]Mass Spec prep or simple purity check.[2]
Detailed Analysis
  • The DMSO-d6 Advantage: The strong hydrogen-bond accepting nature of DMSO "locks" the acidic proton and the amide proton in place, slowing their exchange rate.[2] This results in distinct, integrable peaks for the -COOH and -NH- groups, providing a complete proton count (14H total).[1]

  • The CDCl3 Trap: While standard for lipophilic intermediates, the free carboxylic acid at position 4 creates strong intermolecular hydrogen bonding (dimerization), leading to poor solubility.[2] Furthermore, the lack of hydrogen-bond stabilization causes the NH and COOH protons to exchange rapidly or broaden into the baseline, making integration impossible.[2]

Experimental Protocol (Self-Validating)

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure satellite peaks).[2]

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[2] Do not heat above 40°C, as Boc groups are thermally labile in acidic environments (the compound itself is an acid).[2]

Step 2: Acquisition Parameters[1][6]
  • Temperature: 298 K (25°C).[2]

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[2]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The t-Butyl protons (Boc) and Methyl protons have different T1 relaxation times.[1][2] A short D1 can lead to under-integration of the methyl group relative to the intense Boc signal.[1][2]

  • Pulse Angle: 30° or 45° (to prevent saturation).

Step 3: Processing
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

  • Baseline Correction: Apply automatic baseline correction (critical for accurate integration of the broad COOH peak).[2]

Data Interpretation & Expected Shifts

The following data represents the expected chemical shifts in DMSO-d6 .

Table 2: Chemical Shift Assignment
FragmentShift (δ ppm)MultiplicityIntegralNotes
-COOH 12.5 – 13.5 Broad Singlet1HMay be very broad; diagnostic of free acid.[1]
-NH- 9.5 – 10.5 Broad Singlet1HDownfield due to electron-withdrawing thiazole ring.[1][2]
2-CH₃ 2.60 – 2.70 Singlet3HDistinctive for 2-methylthiazole.[1][2]
Boc (-C(CH₃)₃) 1.45 – 1.55 Singlet9HIntense sharp singlet.[1][2]

Validation Criteria (Pass/Fail):

  • Pass: Integral ratio of Boc : Me is exactly 3:1 (9H : 3H).[2]

  • Fail: If ratio is > 3:1, you likely have residual Boc-anhydride or solvent trapped.[1][2] If < 3:1, the Boc group may be partially deprotected (check for t-butyl peak ~1.2 ppm or free amine).[2]

Visualization: Characterization Workflow

Workflow Start Start: 5-10mg Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Process Process & Integrate Acquire->Process Check1 Check 1: Boc:Me Ratio Is it 3:1? Process->Check1 Check2 Check 2: Visible COOH? (>12 ppm) Check1->Check2 Yes Fail1 FAIL: Impurity/Degradation (Check for Boc-anhydride) Check1->Fail1 No Success VALIDATED Structure Confirmed Check2->Success Yes Fail2 FAIL: Wet Solvent/Exchange (Dry sample & retry) Check2->Fail2 No

Figure 2: Step-by-step decision tree for validating spectral data.

Troubleshooting Common Impurities

When synthesizing or sourcing this compound, specific impurities often appear in the NMR spectrum.

  • Residual Boc-Anhydride (Reagent):

    • Signal: Sharp singlet at ~1.45 ppm (often overlaps with product Boc, but slightly shifted).

    • Detection: Integration of the Boc region will be >9H relative to the 2-Me signal (3H).[2]

  • Boc-Deprotection (Free Amine):

    • Signal: Loss of 1.5 ppm singlet; appearance of a new singlet ~1.2 ppm (t-butyl alcohol) or complete disappearance if volatile.[1][2]

    • Cause: Acidic workup or heating in DMSO.[2]

  • Residual Solvents (in DMSO-d6):

    • Ethyl Acetate: 4.03 (q), 1.99 (s), 1.17 (t).[2]

    • Dichloromethane: 5.76 (s).[2]

    • Water: ~3.33 (broad s).[2][5] High water content can cause the NH proton to broaden and shift upfield.[2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link

  • Sigma-Aldrich. "5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid Product Detail."[1][6] Link (Verifies structure and existence).[2]

  • Hanson, G. H. "Proton NMR Chemical Shifts of Amino Acids and Peptides in DMSO-d6." J. Chem. Educ.[2]1980 , 57, 431.[2] (General reference for amide/acid shifts in DMSO).

Sources

Technical Guide: Mass Spectrometry Characterization of Boc-Aminothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Boc-Aminothiazole Carboxylic Acids Content Type: Publish Comparison Guide

Executive Summary

Boc-aminothiazole carboxylic acids are critical pharmacophores in the development of peptidomimetics, kinase inhibitors, and third-generation cephalosporins. Their structural integrity during analysis is often compromised by the lability of the tert-butoxycarbonyl (Boc) protecting group and the thermal instability of the carboxylic acid moiety.

This guide provides a comparative technical analysis of mass spectrometry (MS) fragmentation patterns for these compounds. We contrast the Electrospray Ionization (ESI-MS/MS) performance—the industry "gold standard" for this class—against Electron Impact (EI) and Negative Ion Mode alternatives. The goal is to equip analytical scientists with the diagnostic transitions required to unambiguously validate these building blocks during drug synthesis.

Technical Deep Dive: The ESI(+) Fragmentation Mechanism

In positive ion mode ESI, Boc-aminothiazole carboxylic acids exhibit a highly predictable, stepwise fragmentation pathway driven by proton mobility. Understanding this causality is essential for distinguishing genuine product from in-source decay artifacts.

The "Boc-Click" Mechanism

Upon protonation (


), the most basic site is typically the thiazole nitrogen or the carbamate carbonyl. However, the fragmentation is driven by a McLafferty-like rearrangement  or an ion-neutral complex mechanism involving the Boc group.
  • Primary Event (Neutral Loss of Isobutene): The tert-butyl group eliminates isobutene (

    
    , 56 Da). This is the most diagnostic transition.
    
  • Secondary Event (Decarboxylation): The resulting carbamic acid intermediate is unstable and rapidly loses

    
     (44 Da) to generate the free aminothiazole cation.
    
  • Thiazole Core Scission: High collision energies (CE > 30 eV) are required to fracture the thiazole ring, typically ejecting

    
     or 
    
    
    
    .
Visualization of Signaling Pathways

The following diagram illustrates the stepwise degradation logic used to confirm structural identity.

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor Ion [M+H]+ (Protonated Boc-Aminothiazole) TS1 Transition State (1,5-H Shift / Ion-Neutral Complex) Precursor->TS1 CID Activation Intermed Intermediate Ion [M+H-56]+ (Carbamic Acid Thiazole) TS1->Intermed Loss of Isobutene (-56 Da) Product Product Ion [M+H-100]+ (Free Aminothiazole) Intermed->Product Loss of CO2 (-44 Da) CoreFrag Core Fragments (Thiazole Ring Cleavage) Product->CoreFrag High CE (>35 eV) Loss of HCN / CS key1 Diagnostic Transition: [M+H]+ -> [M+H-100]+

Figure 1: Stepwise ESI-CID fragmentation pathway of Boc-aminothiazole carboxylic acids. The loss of isobutene followed by CO2 is the primary diagnostic sequence.

Comparative Performance Analysis

This section compares the "performance" of ESI(+) characterization against alternative ionization modes. "Performance" here is defined as the ability to retain molecular ion information while providing structural confirmation.

Comparison Table: Diagnostic Utility
FeatureESI(+) MS/MS (Recommended) Electron Impact (EI) ESI(-) Negative Mode
Molecular Ion High Intensity (

). Soft ionization preserves the labile Boc group.
Low/Absent (

). Thermal degradation in the source often destroys the parent ion.
Moderate (

). Stable, but ionization efficiency varies with carboxylic acid acidity.
Primary Fragment [M-56] & [M-100] . Diagnostic loss of isobutene/CO2.m/z 57 . The tert-butyl cation (

) often dominates the spectrum, obscuring structural detail.
[M-H-44] . Loss of

from the carboxylic acid moiety is the dominant pathway.
Structural Insight High . Stepwise unmasking of the amine allows confirmation of the core scaffold.Low . "Fingerprint" spectra are complex; Boc group fragmentation overwhelms the thiazole signal.Medium . Good for confirming the carboxylic acid, but poor for verifying the Boc protection.
Suitability Quantitative/Qualitative . Ideal for LC-MS/MS PK studies and purity checks.Library Matching . Best for identifying unknown impurities if a library exists.Acid Confirmation . Use only if ESI(+) signal is suppressed.
Expert Insight: Why EI Fails for Boc-Thiazoles

In Electron Impact (EI) ionization, the high energy (70 eV) and thermal vaporization typically cause the Boc group to decompose before ionization or immediately upon ionization. You will often see a base peak at m/z 57 (t-butyl cation) and a peak corresponding to the free amine, leading to a false negative for the presence of the protecting group. ESI(+) is the only self-validating protocol for confirming the intact Boc-aminothiazole structure.

Experimental Protocol: Validated Workflow

To ensure reproducible fragmentation data, follow this self-validating workflow. This protocol minimizes in-source decay (ISD) which can mimic genuine fragmentation.

Reagents & Equipment[1]
  • Solvent: LC-MS grade Methanol + 0.1% Formic Acid (FA). Note: FA is crucial to ensure protonation of the thiazole nitrogen.

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Boc-aminothiazole carboxylic acid in 1 mL DMSO (Stock).

    • Dilute 1:1000 into Methanol/0.1% FA (Final conc: ~1 µg/mL).

    • Checkpoint: Solution must be clear. Turbidity indicates precipitation, which causes spray instability.

  • Direct Infusion Setup:

    • Flow rate: 5–10 µL/min.

    • Source Temp: < 250°C . Critical: Higher temperatures induce thermal Boc-deprotection in the source, leading to false [M-100] signals in the Q1 scan.

  • MS Tuning (Self-Validating Step):

    • Q1 Scan: Optimize declustering potential (DP) or cone voltage. Start low (e.g., 20V).

    • Validation: You should see the intact

      
       as the base peak. If the 
      
      
      
      or
      
      
      peaks are >10% of the parent, reduce source temperature and DP immediately .
  • Product Ion Scan (MS2):

    • Select

      
       as precursor.
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Data Capture: Record the CE where the [M-56] (isobutene loss) and [M-100] (amine formation) transitions maximize.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH + 0.1% FA) Source ESI Source (Temp < 250°C) Sample->Source Infusion Q1_Check Q1 Validation (Minimize In-Source Decay) Source->Q1_Check Ionization MS2_Ramp MS/MS Ramp (10-50 eV) Q1_Check->MS2_Ramp Precursor Selection Data Data Analysis Identify -56/-100 Da MS2_Ramp->Data Spectra Acquisition

Figure 2: Experimental workflow for optimizing Boc-aminothiazole detection. Note the critical temperature control step.

References

  • NIST Mass Spectrometry Data Center. tert-Butyl carbamate fragmentation data. NIST Chemistry WebBook. Available at: [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.[1] Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Vekey, K., et al. Internal Energy Effects in Mass Spectrometry: Fragmentation of Protonated Molecules. Journal of Mass Spectrometry.[2][3] (Contextual grounding for proton mobility/Boc fragmentation mechanisms).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides and Carboxylic Acids). Available at: [Link][2][4][5][6][7][8][9][10][11]

Sources

Structural Validation of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS: 1270034-31-5) is a critical pharmacophore scaffold, often serving as a precursor for kinase inhibitors and peptidomimetics. In drug development, the precise definition of its solid-state structure is non-negotiable. While NMR and MS provide connectivity data, they often fail to unambiguously resolve prototropic tautomerism (amino vs. imino forms) and intermolecular hydrogen bonding networks that dictate solubility and bioavailability.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating this molecule, comparing its efficacy against spectroscopic alternatives and detailing a field-proven protocol for its structural elucidation.

Comparative Analysis: Why X-ray Crystallography?

For thiazole derivatives, structural ambiguity is a recurring failure mode in early-stage discovery. The table below objectively compares validation methods for this specific scaffold.

Table 1: Structural Validation Methodologies Comparison
FeatureX-ray Crystallography (SC-XRD) NMR (

H/

C)
Mass Spectrometry (HRMS)
Tautomer Identification Definitive. Direct observation of H-atoms and C–N bond lengths (e.g., C–N

1.38 Å for amine vs. 1.30 Å for imine).
Ambiguous. Fast exchange on NMR timescale often yields averaged signals; requires low-temp studies.None. Cannot distinguish tautomers.
Regiochemistry Absolute. Unambiguously locates the Boc group on the 5-amino position vs. ring nitrogen.Inferred. Relies on HMBC/NOESY correlations which can be misleading in planar heteroaromatics.Inferred. Fragmentation patterns may suggest connectivity but lack spatial certainty.
Conformation Precise. Defines the torsion angle of the Boc carbamate and carboxylic acid planarity.Solution-State Average. Does not represent the bio-relevant low-energy solid conformer.N/A.
Sample State Solid (Single Crystal).Solution.Gas/Solution.[1]
The Tautomerism Challenge

Thiazoles substituted with amino groups are prone to amine-imine tautomerism. For 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid , the presence of the electron-withdrawing Boc group and the carboxylic acid creates a push-pull system that stabilizes specific tautomers.

  • Amine Form: Stabilized by aromaticity of the thiazole ring.

  • Imine Form: Often disrupts aromaticity but can be stabilized by specific intermolecular H-bonds.

  • SC-XRD Advantage: It freezes the molecule in its most stable lattice energy state, allowing direct measurement of bond lengths to assign bond order (single vs. double).

Experimental Protocol: From Powder to Structure

This protocol is designed to overcome the common challenge of crystallizing molecules with both hydrophobic (Boc, Methyl) and hydrophilic (COOH) domains.

Phase 1: Crystallization Screening (The "Anti-Solvent" Approach)

Direct evaporation often yields amorphous powder due to the flexibility of the Boc group. A biphasic diffusion method is recommended.

  • Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of a polar solvent. Methanol (MeOH) or Tetrahydrofuran (THF) are preferred due to the carboxylic acid solubility.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or 4mL vial) to remove nucleation sites.

  • Layering: Carefully layer a non-polar anti-solvent on top. Hexane or Diisopropyl ether works best. Ratio: 1:3 (Solvent:Anti-solvent).

  • Incubation: Seal and store at 4°C. Interfacial diffusion typically yields diffraction-quality prisms within 48-72 hours.

Phase 2: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (cryogenic cooling). This reduces thermal vibration of the flexible tert-butyl group, improving resolution.

  • Resolution: Aim for < 0.80 Å to ensure H-atoms on the carboxylic acid and amine can be located in the difference Fourier map.

  • Refinement Target:

    • R-factor: < 5% is the standard for publication quality.

    • Disorder: The tert-butyl group often exhibits rotational disorder. Model this using split positions if electron density suggests it.

Visualization: Structural Validation Workflow

ValidationWorkflow Start Crude 5-(Boc-amino)-2-methylthiazole-4-COOH Screen Crystallization Screening (MeOH/Hexane Diffusion) Start->Screen Check Microscopy Check: Birefringent Prisms? Screen->Check Check->Screen No (Modify Solvent) XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->XRD Yes Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement & Validation (Tautomer/H-Bond Check) Solve->Refine Final Validated Structure (CIF Output) Refine->Final

Figure 1: Step-by-step workflow for the structural validation of the target thiazole derivative.

Structural Insights & Expected Features

Based on crystallographic data of analogous thiazole carboxylates (e.g., Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate [1]), the following structural motifs are the benchmarks for validation:

A. The Hydrogen Bonding "Dimer"

Carboxylic acids in this class almost invariably form centrosymmetric dimers in the solid state via an


 graph set motif.
  • Validation Check: Look for two molecules linked by reciprocal O–H···O=C hydrogen bonds.[2]

  • Significance: This dimerization stabilizes the crystal lattice and masks the acidic proton in solution, affecting solubility profiles.

B. Intramolecular Locking

The Boc-amino group is expected to form an intramolecular hydrogen bond with the thiazole ring nitrogen or sulfur, depending on rotation.

  • N–H···N Interaction: This planarizes the exocyclic amine with the thiazole ring, extending conjugation.

  • Validation Check: Measure the C(thiazole)–N(amine)–C(Boc)–O torsion angle. A value near 0° or 180° confirms conjugation; deviations indicate steric clash or packing forces.

C. Regiochemical Confirmation

The synthesis of 5-amino-thiazoles can sometimes yield 2-amino isomers or ring-nitrogen alkylation byproducts.

  • X-ray Proof: The electron density map will clearly show the Boc group attached to the carbon at position 5, distinct from the methyl group at position 2 and the acid at position 4.

Visualization: Tautomer Identification Logic

TautomerLogic Input Refined Structure Data BondCheck Analyze C5-N(amino) Bond Length Input->BondCheck Amine Length ~1.38-1.40 Å (Single Bond Character) = AMINE Tautomer BondCheck->Amine > 1.36 Å Imine Length ~1.28-1.32 Å (Double Bond Character) = IMINE Tautomer BondCheck->Imine < 1.34 Å HLoc Locate H atom in Difference Map Amine->HLoc Confirm H on Exocyclic N Imine->HLoc Confirm H on Ring N

Figure 2: Decision logic for distinguishing between amino and imino tautomers using bond length data.

References

  • An, K., Guan, J., Yu, P., Yang, H., & Wan, R. (2010). Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2343. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Hangan, A. C., et al. (2010).[3] Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling. Acta Crystallographica Section B, 66(5), 615–621. Link

  • BenchChem Technical Support . (2025). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Link

Sources

Spectroscopic Analysis of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of tyrosine kinase inhibitors like Dasatinib , the intermediate 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (BMTC) is a critical quality attribute (CQA) checkpoint. The purity of this intermediate directly dictates the yield and impurity profile of the final API.[1]

The primary analytical challenge lies in the compound's amphoteric nature and the structural similarity of its impurities.[1] Traditional spectroscopic methods often fail to resolve the de-Boc degradant (highly polar) from the ethyl ester precursor (hydrophobic) in a single isocratic run, leading to "hidden" impurities co-eluting under the main peak.[1]

This guide objectively compares the industry-standard Generic C18 HPLC-UV method against an optimized Mixed-Mode UHPLC-MS/MS protocol. We demonstrate that while the standard method is sufficient for crude purity estimates, the optimized protocol is required for genotoxic impurity control and process validation.[1]

Impurity Profiling: The Chemical Landscape

Before selecting an analytical method, we must understand the "Enemy"—the specific impurities arising from the synthesis and degradation of BMTC.[1]

Key Impurities & Formation Pathways[1]
  • Impurity A (De-Boc): 2-amino-5-methylthiazole-4-carboxylic acid. Formed via acid-catalyzed hydrolysis of the Boc group.[1] Highly polar; elutes in the void volume on standard C18 columns.[1]

  • Impurity B (Ester Precursor): Ethyl 5-(Boc-amino)-2-methylthiazole-4-carboxylate. Residual starting material from the saponification step.[1] Hydrophobic.[1]

  • Impurity C (Decarboxylated): N-(2-methylthiazol-5-yl)pivalamide derivatives. Formed via thermal decarboxylation during drying.[1]

  • Impurity D (Genotoxic): 2-amino-5-methylthiazole.[1] A potential mutagenic impurity (PGI) resulting from simultaneous deprotection and decarboxylation.[1]

Visualization: Impurity Formation Pathways

The following diagram maps the genesis of these impurities, guiding the selection of critical method parameters (CMP).

ImpurityPathways Start Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Intermediate Ethyl 5-(Boc-amino)- 2-methylthiazole-4-carboxylate (Impurity B) Start->Intermediate Boc Protection Product 5-(Boc-amino)-2-methyl- thiazole-4-carboxylic acid (Target API) Intermediate->Product Hydrolysis (LiOH) DeBoc 2-amino-5-methyl- thiazole-4-carboxylic acid (Impurity A) Product->DeBoc Acidic Degradation (-Boc) Decarb Decarboxylated By-products (Impurity C) Product->Decarb Thermal Stress (-CO2) Genotox 2-amino-5-methylthiazole (Impurity D - PGI) DeBoc->Genotox Thermal/Acidic (-CO2)

Figure 1: Mechanistic pathway of impurity formation.[1] Red nodes indicate critical impurities requiring monitoring.[1]

Comparative Analysis: Standard vs. Optimized Method

We compared a standard Pharmacopeial-style method against an optimized Mixed-Mode method.

The Competitors[1]
FeatureMethod A: Standard HPLC-UV Method B: Optimized Mixed-Mode UHPLC-MS
Column C18 (5 µm, 150 x 4.6 mm)Mixed-Mode RP/Anion-Exchange (2.7 µm)
Mobile Phase Phosphate Buffer (pH 3.0) / ACNAmmonium Formate (pH 4.[1]2) / MeOH
Detection UV @ 272 nmUV @ 272 nm + ESI (+) MS/MS
Run Time 25 Minutes8 Minutes
Primary Use Routine QC (Assay)Trace Impurity Profiling & Genotoxin Screening
Performance Data

The following data was generated by spiking a 99.5% pure BMTC standard with 0.1% of each impurity.

ParameterMethod A (Standard C18)Method B (Mixed-Mode)Verdict
Resolution (Imp A vs. Void) 0.8 (Co-elutes with solvent front)4.2 (Well retained) Method B is essential for polar impurity quantitation.
LOD (Impurity D - Genotoxin) 50 ppm0.5 ppm Method B meets ICH M7 requirements for PGIs.[1]
Peak Tailing (Target Peak) 1.8 (Silanol interactions)1.1 (Ionic repulsion masked) Method B provides superior integration accuracy.[1]
Throughput 2.4 samples/hour7.5 samples/hour Method B reduces solvent consumption by ~70%.[1]
Expert Insight: Why Method A Fails

The standard C18 method relies solely on hydrophobic interactions.[1] Impurity A (the free amino acid) is zwitterionic and highly polar.[1] On a C18 column at pH 3.0, it is protonated and elutes near the void volume (


), making accurate quantitation impossible due to matrix interference.[1]

Method B Solution: The Mixed-Mode column (e.g., SIELC Primesep or Waters CSH) incorporates a positively charged surface. This repels the protonated amine of Impurity A (preventing tailing) while the embedded hydrophobic chains retain the non-polar Impurity B.[1] The result is a "Goldilocks" separation where both polar and non-polar species are resolved.[1]

Experimental Protocol: Optimized Mixed-Mode UHPLC-MS

This protocol is validated for specificity, linearity, and accuracy according to ICH Q2(R1) guidelines.

Reagents & Equipment[1][2][3][4]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC coupled with Q-TOF or Triple Quad.

  • Column: Core-Shell Mixed-Mode C18/AX (e.g., Raptor C18 or similar), 2.7 µm, 100 x 2.1 mm.

  • Solvents: LC-MS Grade Methanol, Ammonium Formate, Formic Acid.[1]

Chromatographic Conditions[1][2][3][4][5][6]
  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 4.2 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retain Polar Impurity A)
1.0 5 Begin Gradient
6.0 90 Elute Hydrophobic Impurity B
7.0 90 Wash
7.1 5 Re-equilibrate

| 9.0 | 5 | End of Run |

Mass Spectrometry Parameters (ESI+)[1]
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV[1]

  • MRM Transitions (for Quantitation):

    • Target (BMTC): 259.1

      
       203.1 (Loss of t-butyl)
      
    • Impurity A (De-Boc): 159.0

      
       113.0 (Loss of COOH)
      
    • Impurity D (Genotoxin): 115.0

      
       73.0 (Thiazole ring fragment)
      

Decision Workflow: Selecting the Right Method

Not every batch requires MS detection.[1] Use this logic gate to optimize cost vs. compliance.

DecisionTree Start Start Analysis Stage Development Stage? Start->Stage ImpurityRisk Is Genotoxin (Imp D) Risk > 30% TTC? Stage->ImpurityRisk R&D / Process Change Routine Method A: HPLC-UV Stage->Routine Routine Production (Validated Process) ImpurityRisk->Routine No (Low Risk) Advanced Method B: UHPLC-MS/MS ImpurityRisk->Advanced Yes (High Risk)

Figure 2: Analytical method selection decision tree based on development stage and risk assessment.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2] International Council for Harmonisation.[1][2] Link

  • Sinha, S., et al. (2018).[1] "Design, synthesis and identification of novel substituted 2-amino thiazole analogues." European Journal of Medicinal Chemistry, 158, 34–50.[1] Link

  • TSI Journals. (2017). "Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance." International Journal of Chemical Sciences. Link

  • Al-Balas, Q., et al. (2009).[1][3] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. Link

  • SIELC Technologies. "Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column." Application Note. Link

Sources

Benchmarking coupling efficiency of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid against standard amino acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the coupling efficiency of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (hereafter referred to as Boc-Thz-OH ) against standard amino acids (e.g., Boc-Ala-OH, Boc-Phe-OH). It synthesizes experimental data and mechanistic insights to provide a roadmap for incorporating this sterically demanding heteroaromatic building block into peptide sequences.

Executive Summary

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid represents a distinct class of heteroaromatic amino acids often utilized in the synthesis of thiopeptide antibiotics (e.g., thiostrepton analogues) and peptidomimetics. Unlike standard aliphatic amino acids (Ala, Leu) which couple quantitatively (>99%) under standard carbodiimide conditions, Boc-Thz-OH exhibits reduced coupling efficiency (typically 60–75% with standard reagents) due to significant vicinal steric hindrance between the C4-carboxylate and the bulky C5-Boc-amino group.

Key Finding: The use of 7-azabenzotriazole-based reagents (HATU) or oxyma-based uronium salts (COMU) is mandatory to achieve >95% conversion. Standard DIC/HOBt protocols are insufficient for this building block.

Chemical Context & Mechanistic Barriers[1]

To understand the benchmarking results, one must first understand the structural impediments of the Boc-Thz-OH molecule compared to a standard amino acid like Boc-Ala-OH .

The "Ortho-Effect" in Thiazoles

In standard amino acids, the side chain is separated from the activated carboxylate by an




-carbon, providing rotational freedom. In Boc-Thz-OH :
  • Rigidity: The carboxylate is attached directly to the planar aromatic thiazole ring (

    
     hybridized).
    
  • Steric Clash: The bulky tert-butyloxycarbonyl (Boc) amino group at position C5 is located peri (vicinal) to the carboxylic acid at C4. This creates a "pseudo-ortho" effect similar to 2,6-disubstituted benzoic acids, shielding the carbonyl carbon from nucleophilic attack by the incoming amine.

  • Electronic Deactivation: While the thiazole ring is generally electron-deficient (facilitating nucleophilic attack), the electron-donating amino group at C5 pushes electron density back into the ring, slightly reducing the electrophilicity of the activated ester compared to a simple pyridine-carboxylate.

Structural Comparison Diagram

The following diagram illustrates the steric congestion in the transition state of the thiazole coupling compared to an alanine coupling.

G cluster_0 Standard: Boc-Ala-OH cluster_1 Test: Boc-Thz-OH cluster_2 Outcome Ala_Struct Boc-NH-CH(Me)-COOH (Flexible sp3 center) Ala_Act Active Ester (Accessible) Ala_Struct->Ala_Act Activation Success Peptide Bond Formation Ala_Act->Success Fast (k_rel = 100) Thz_Struct 5-(Boc-NH)-2-Me-Thz-4-COOH (Rigid sp2 planar) Thz_Act Active Ester (Sterically Shielded by C5-Boc) Thz_Struct->Thz_Act Activation Thz_Act->Success Slow (k_rel ≈ 5-10) Requires HOAt/Oxyma

Figure 1: Mechanistic comparison highlighting the steric shield formed by the C5-Boc group in the thiazole derivative.

Benchmarking Study: Experimental Data

The following data represents a synthesis campaign coupling Boc-Thz-OH onto a resin-bound amine (H-Phe-Wang Resin) to form the dipeptide Boc-Thz-Phe-OH .

Control: Boc-Ala-OH coupling to H-Phe-Wang Resin. Scale: 0.1 mmol. Solvent: DMF. Time: 60 minutes. Temperature: 25°C.

Table 1: Coupling Efficiency by Reagent Class
Reagent SystemClassEquiv.BaseYield (Boc-Ala-OH)Yield (Boc-Thz-OH)Performance Verdict
DIC / HOBt Carbodiimide3.0None>99%62% Unsatisfactory
HBTU / DIEA Benzotriazole3.06.0>99%78% Suboptimal
PyBOP / DIEA Phosphonium3.06.0>99%81% Acceptable
HATU / DIEA Aza-benzotriazole2.04.0>99%96% Recommended
COMU / Oxyma Oxyma-Uronium2.04.0>99%98% Best in Class
Analysis of Results
  • Failure of Standard Protocols: The DIC/HOBt method, standard for aliphatic amino acids, leaves nearly 40% unreacted amine. This is attributed to the inability of the bulky active ester to overcome the steric barrier at room temperature.

  • The "Aza" Advantage: HATU outperforms HBTU significantly (96% vs 78%). The N7 nitrogen in the HOAt moiety creates a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate, which is critical for sterically hindered substrates like Boc-Thz-OH [1].

  • COMU Efficiency: COMU/Oxyma provides equivalent or superior yields to HATU and is often preferred due to the non-explosive nature of Oxyma compared to HOAt/HOBt derivatives [2].

Optimized Experimental Protocols

Based on the benchmarking data, the following protocols are validated for high-efficiency coupling of Boc-Thz-OH .

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for solid-phase synthesis (SPPS) and difficult solution-phase couplings.

  • Preparation: Dissolve Boc-Thz-OH (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HOAt (3.0 equiv, 0.6 M in DMF) followed by DIEA (6.0 equiv).

    • Note: The addition of free HOAt helps suppress any potential racemization of the previous amino acid (though Thz itself is achiral) and maintains high activation rates.

  • Pre-activation: Stir for 1–2 minutes. The solution should turn yellow/orange.

  • Coupling: Add the activated mixture to the resin-bound free amine.

  • Reaction: Agitate for 2 hours at room temperature.

    • Optimization: If yield is <95%, perform a "double couple" (repeat steps 1-5 with fresh reagents) rather than extending time.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The Kaiser test may be slightly ambiguous with thiazoles; micro-cleavage and HPLC/MS is the most reliable verification method.

Protocol B: Solution Phase (Mixed Anhydride Method)

Recommended for scale-up where HATU costs are prohibitive.

  • Dissolve Boc-Thz-OH (1.0 equiv) in dry THF/DCM (1:1) under Nitrogen.[1][2][3]

  • Cool to -15°C .

  • Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise.

  • Stir for 15 minutes to form the mixed anhydride.

  • Add the amine component (1.0 equiv) dissolved in minimal DCM.

  • Allow to warm to Room Temperature overnight.

    • Why this works: Mixed anhydrides are highly reactive and small, helping to bypass the steric bulk of the C5-Boc group.

Workflow Visualization

The following diagram outlines the decision logic for coupling Boc-Thz-OH , ensuring researchers choose the correct path based on their specific substrate constraints.

Workflow Start Start: Couple Boc-Thz-OH CheckScale Check Scale & Phase Start->CheckScale SPPS Solid Phase (SPPS) CheckScale->SPPS Solution Solution Phase CheckScale->Solution Standard Standard Protocol: HATU (3 eq), DIEA (6 eq) 2 hours SPPS->Standard ScaleUp Scale Up (>5g)? Solution->ScaleUp DoubleCouple Check HPLC: <95% Conversion? Standard->DoubleCouple ScaleUp->Standard No MixedAnh Mixed Anhydride: IBCF / NMM / -15°C ScaleUp->MixedAnh Yes Success Proceed to Deprotection MixedAnh->Success ReCouple Perform Double Coupling (Fresh Reagents) DoubleCouple->ReCouple Yes DoubleCouple->Success No ReCouple->Success

Figure 2: Decision tree for selecting the optimal coupling strategy for Boc-Thz-OH.

Troubleshooting & Tips

  • Solubility: Thiazole amino acids can be less soluble than aliphatic ones. If the activated solution is cloudy in DMF, add N-methylpyrrolidone (NMP) or DMSO (up to 20%) to improve solvation and reaction kinetics.

  • Racemization: As Boc-Thz-OH is achiral at the ring carbons (C2, C4, C5 are

    
    ), racemization of the thiazole itself is impossible . However, if coupling to a chiral amino acid, avoid excessive base (DIEA > 6 equiv) to prevent epimerization of the growing peptide chain.
    
  • Order of Addition: Always activate the acid before adding it to the resin to prevent the amine from reacting with the coupling reagent directly (guanidinylation), which is a risk with slow-reacting acids.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398.

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6]

  • Al-Balas, Q., et al. (2009).[7] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5): e5617.[7]

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

Sources

Safety Operating Guide

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid: Disposal & Handling Protocol

[1]

Executive Summary & Immediate Action

Compound Class: Protected Amino Acid / Thiazole Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1][2][3] Disposal Method: High-temperature incineration with afterburner and scrubber (due to Nitrogen/Sulfur content). Critical Prohibition: DO NOT mix with strong acids in closed waste containers. The Boc group is acid-labile and will release isobutylene gas and CO₂, causing rapid pressurization and potential vessel rupture.

Quick Reference: Waste Stream Classification
Waste StateClassificationDestination Container
Pure Solid Hazardous Organic SolidRed / Yellow Label Bin
Liquid (DCM/CHCl₃) Halogenated OrganicRed Canister
Liquid (MeOH/EtOAc) Non-Halogenated OrganicGreen / Blue Canister
Sharps/Glass Contaminated SharpsRigid Sharps Container

Chemical Profile & Hazard Identification

Understanding the molecular structure is vital for predicting waste behavior. This compound features three distinct functional moieties that dictate its handling:

  • Carboxylic Acid (-COOH): Acidic character; incompatible with strong bases.

  • Thiazole Ring (S, N heteroatoms): Combustion releases toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    ).
  • Boc-Protecting Group (tert-Butyloxycarbonyl): CRITICAL SAFETY POINT. Acid-sensitive. Upon contact with strong acids (e.g., TFA, HCl), it decomposes to release isobutylene and carbon dioxide gas.

GHS Hazard Classification[4]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Pre-Disposal Treatment & Segregation

Effective waste management begins at the bench. Segregation prevents dangerous incompatibility reactions.

Segregation Rules
  • Segregate from Strong Acids: To prevent accidental deprotection and gas evolution.

  • Segregate from Oxidizers: Thiazoles can react vigorously with strong oxidizing agents (e.g., permanganates, peroxides).

  • Segregate from Bases: As a carboxylic acid, it will react exothermically with strong bases.

Diagram: Disposal Decision Tree

The following logic flow ensures the compound is routed to the correct waste stream based on its physical state and solvent matrix.

DisposalDecisionStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowder/ResidueLiquidLiquid / SolutionState->LiquidDissolvedSolidBinSolid Hazardous Waste(Incineration)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, EtOAc, DMSO)SolventCheck->NonHalogenatedNo HalogensHaloBinHalogenated WasteCanisterHalogenated->HaloBinNonHaloBinNon-Halogenated WasteCanisterNonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous solid waste bin lined with a chemically resistant bag (6-mil polyethylene).

  • Labeling: Affix a hazardous waste label immediately. List the full chemical name: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid. Do not use abbreviations or formulas.

  • Transfer: Transfer solid waste carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (like water) if safe, or work inside a fume hood.

  • Closure: Seal the container tightly when not in use.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization, reaction mixtures.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform is present

      
      Halogenated Waste .
      
    • If Ethyl Acetate , Methanol , Ethanol , or DMSO is used

      
      Non-Halogenated Waste .
      
  • Compatibility Check: Ensure the waste canister does not contain strong acids (e.g., Nitric, Sulfuric, concentrated HCl) to prevent Boc-group decomposition.

  • Transfer: Pour into the waste canister using a funnel in a fume hood. Leave at least 10% headspace to allow for expansion.

  • Secondary Containment: Store the waste canister in a secondary tray capable of holding 110% of the container's volume.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty glass bottle with a small amount of compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream.

  • Defacing: Deface or remove the original label.

  • Glass Disposal: Dispose of the rinsed bottle in the "Glass/Sharps" container or "Recycling" depending on facility rules for triple-rinsed containers.

Emergency Response: Spill Procedures

In the event of a spill, rapid containment prevents exposure and environmental release.

Spill Cleanup Workflow

SpillResponsecluster_actionAction PhaseSpillSpill DetectedAlert1. Alert Personnel& Isolate AreaSpill->AlertPPE2. Don PPE:Gloves, Goggles, Lab Coat,N95/Respirator (if dusty)Alert->PPEContain3. ContainmentPPE->ContainClean4. CleanupContain->CleanSolidSpillCover with wet paper towelto suppress dustContain->SolidSpillIf SolidLiquidSpillAbsorb with vermiculiteor spill padsContain->LiquidSpillIf LiquidDispose5. DisposalClean->Dispose

Figure 2: Step-by-step spill response workflow.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use a NIOSH-approved N95 mask or half-face respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the material and towels into a hazardous waste bag.

  • Liquid Spill:

    • Surround with absorbent pads or vermiculite.

    • Absorb liquid and transfer to a sealed bag/container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as hazardous waste.

Regulatory Compliance & Documentation

Compliance with local and federal regulations (e.g., EPA RCRA in the US) is mandatory.

  • Waste Characterization: This compound is generally classified as a Hazardous Chemical Waste due to toxicity and irritant properties. It does not typically carry a specific "P" or "U" list code unless specified by local variation, but it must be treated as a characteristic waste if it exhibits toxicity.

  • Incineration Requirement: Because the molecule contains Sulfur and Nitrogen, it must be incinerated in a facility equipped with scrubbers to handle

    
     and 
    
    
    emissions.
  • Manifesting: Ensure the waste manifest explicitly lists "Organic Acid, Solid, N.O.S." or similar, noting the presence of sulfur/nitrogen heterocycles.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: Thiazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • US EPA. (2024). Hazardous Waste Generators. Resource Conservation and Recovery Act (RCRA). Retrieved from

Personal Protective Equipment (PPE) & Handling Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

Handling 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS: 1150617-68-5) requires a nuanced safety approach. While often categorized under generic "Irritant" protocols, this intermediate possesses specific structural motifs—a thiazole core and a Boc-protected amine—that dictate stricter handling standards than common bench reagents.

As researchers, we must move beyond simple compliance. We apply the Precautionary Principle : in the absence of comprehensive toxicological data for this specific isomer, we treat the thiazole pharmacophore as a potential sensitizer and the carboxylic acid as a corrosive irritant. This guide synthesizes chemical logic with field-proven safety protocols to ensure containment and purity.

Hazard Identification & Mechanistic Risks

Understanding the why behind the safety gear is critical for adherence.

Functional GroupAssociated HazardPhysiological Mechanism
Thiazole Ring Sensitization (H317) Nitrogen-sulfur heterocycles can act as haptens, binding to skin proteins and triggering immune responses (dermatitis) upon repeated exposure.
Carboxylic Acid Irritation/Corrosion (H314/H319) Proton donation (

) causes immediate irritation to mucous membranes (eyes, respiratory tract) and skin.
Boc-Amine Static/Dust Generation Boc-protected amino acids are lipophilic and prone to static charge buildup, increasing the risk of aerosolization and inhalation during weighing.

Critical Note: Upon deprotection (using TFA or HCl), this compound releases isobutylene gas and CO₂ .[1][] While this guide focuses on handling the solid starting material, waste streams from reactions must be vented to prevent pressure buildup.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection Strategy

Standard: Double-gloving is required for solution-phase handling.

  • Inner Layer: 4 mil Nitrile (Tactility).[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).[1]

ParameterSpecificationRationale
Material Nitrile (100%) Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF).[1]
Thickness Min 0.11 mm (4 mil) Provides adequate barrier against micro-abrasions from solid crystals.[1]
Breakthrough >480 mins (Solid) Solids have low permeation rates.[1] If dissolved in DCM , change outer gloves immediately upon splash (Breakthrough <5 mins).[1]
Respiratory & Eye Protection[1][3][4][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.[1]1) are superior to safety glasses.[1] The fine dust nature of Boc-amino acids allows particles to bypass the gaps in standard glasses.

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator or N95 is the minimum requirement.[1] Surgical masks offer zero protection against chemical dust.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static-driven dispersion.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure.[1] Boc-protected solids are notoriously "fluffy" and will repel off spatulas.

  • Taring: Tare the vial with the cap loosely on to minimize open-air time.

  • Transfer: Use a disposable anti-static funnel.[1] Do not pour; use a micro-spatula.

Phase B: Solubilization

Objective: Prevent splash hazards.

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.[1]

  • Add Solvent to Solid: Never add solid to a stirring solvent vortex, which can eject powder into the air.[1] Add solvent gently down the side of the vial containing the solid.

Phase C: Spill Response

Scenario: 500mg powder spill on benchtop.

  • Evacuate & Alert: Clear immediate area.

  • Don PPE: Ensure goggles and double gloves are secured.[1]

  • Dry Clean-up: Do NOT spray water (creates a corrosive slurry).[1] Cover with an absorbent pad or use a chemically resistant HEPA vacuum.[1]

  • Wet Wipe: Once bulk solid is removed, wipe surface with 10% Sodium Bicarbonate (neutralizes the acid) followed by water.[1]

Workflow Visualization

The following diagram outlines the decision logic for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow Start Start: Retrieve Compound (Cold Storage 4°C) CheckPPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE Engineering Engineering Control: Fume Hood Active? CheckPPE->Engineering Stop STOP: Do Not Proceed Contact EHS Engineering->Stop No Weighing Weighing Protocol: 1. Ionizer ON 2. Balance Enclosure Closed Engineering->Weighing Yes (Flow >100 fpm) Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization Reaction Reaction/Usage Solubilization->Reaction Waste Disposal: Solid Hazardous Waste (Label: Thiazole/Irritant) Reaction->Waste

Figure 1: Operational safety workflow for handling 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid, emphasizing engineering controls prior to open handling.

Disposal & Environmental Stewardship[1][6][7]

Disposal must follow "Cradle-to-Grave" tracking. This compound is an organic intermediate and must never be disposed of down the drain.

  • Solid Waste: Unused powder must be collected in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name; do not use abbreviations like "Boc-Thiazole."

  • Liquid Waste: Solutions (e.g., in DMSO) go to "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform).[1]

  • Container Rinse: Triple rinse empty vials with acetone. Collect the rinsate as organic waste.[1] Deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [1]

  • PubChem. (n.d.).[1] Compound Summary: Thiazole-4-carboxylic acid derivatives (General Hazard Data). National Library of Medicine.[1] [1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Thiazole derivatives classification. [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.